molecular formula C10H13NO4S2 B014297 Benzocaine Methanethiosulfonate CAS No. 212207-24-4

Benzocaine Methanethiosulfonate

Cat. No.: B014297
CAS No.: 212207-24-4
M. Wt: 275.3 g/mol
InChI Key: BFIKQFVRUBGWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzocaine Methanethiosulfonate, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO4S2 and its molecular weight is 275.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonylsulfanylethyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c1-17(13,14)16-7-6-15-10(12)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIKQFVRUBGWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCOC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399601
Record name Benzocaine Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212207-24-4
Record name Benzocaine Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Benzocaine Methanethiosulfonate (MTS-BZ)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis protocol for Benzocaine Methanethiosulfonate (commonly abbreviated as MTS-BZ or MTS-Benzocaine ), a specialized sulfhydryl-reactive reagent used in ion channel research.

PART 1: EXECUTIVE SUMMARY & CHEMICAL STRATEGY

This compound (MTS-BZ) is a covalent probe designed to map the pore-lining residues of voltage-gated sodium channels (NaV) and other ion channels. It functions by reacting specifically with engineered cysteine residues (Substituted Cysteine Accessibility Method, SCAM) to tether the local anesthetic pharmacophore (benzocaine) to a precise location within the channel pore.

Chemical Identity:

  • IUPAC Name: 2-(Methanethiosulfonyl)ethyl 4-aminobenzoate

  • Molecular Formula: C₁₀H₁₃NO₄S₂

  • Molecular Weight: 275.34 g/mol

  • Core Pharmacophore: Benzocaine (Ethyl 4-aminobenzoate)[1][2]

  • Reactive Moiety: Methanethiosulfonate (MTS) group[3]

Retrosynthetic Analysis: The synthesis is best approached via a convergent strategy involving the modification of the ester alkyl chain. The ethyl group of benzocaine is replaced with a functionalized ethyl linker capable of bearing the MTS group.

  • Precursor Formation: Fischer esterification of 4-aminobenzoic acid (PABA) with 2-bromoethanol to yield the alkyl halide intermediate.

  • MTS Installation: Nucleophilic displacement of the bromide by the methanethiosulfonate anion.

PART 2: SYNTHESIS PROTOCOL

Reagents and Equipment
ReagentCAS No.[1][2]GradeRole
4-Aminobenzoic Acid (PABA)150-13-0>99%Starting Material
2-Bromoethanol540-51-2SynthesisLinker Precursor
Sodium Methanethiosulfonate (NaMTS)1950-85-2>98%MTS Donor
Sulfuric Acid (conc.)7664-93-9ACSCatalyst
N,N-Dimethylformamide (DMF)68-12-2AnhydrousSolvent
Ethyl Acetate / Hexanes-HPLCPurification
Step 1: Synthesis of 2-Bromoethyl 4-aminobenzoate

This step installs the ethyl linker with a leaving group (bromide) suitable for subsequent substitution.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a drying tube (CaCl₂).

  • Reaction:

    • Dissolve 4-aminobenzoic acid (5.0 g, 36.5 mmol) in 2-bromoethanol (30 mL, large excess).

    • Slowly add concentrated H₂SO₄ (2.0 mL) dropwise with stirring. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 90–100°C oil bath) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) until the starting acid is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into ice-cold saturated NaHCO₃ solution (200 mL) to neutralize the acid. Note: Foaming will occur.

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol/water or purify via flash column chromatography (SiO₂, gradient 10-30% EtOAc in Hexanes).

    • Target Yield: 70–80%

    • Appearance: White to off-white solid.

Step 2: Conversion to 2-(Methanethiosulfonyl)ethyl 4-aminobenzoate (MTS-BZ)

This step replaces the bromide with the methanethiosulfonate group.

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen or Argon.

  • Reaction:

    • Dissolve 2-bromoethyl 4-aminobenzoate (2.44 g, 10.0 mmol) in anhydrous DMF (20 mL).

    • Add Sodium Methanethiosulfonate (NaMTS) (1.48 g, 11.0 mmol).

  • Conditions: Heat the mixture to 50–60°C under an inert atmosphere for 4–8 hours.

    • Critical Note: Do not overheat (>70°C), as MTS reagents are thermally labile.

  • Workup:

    • Dilute the reaction mixture with water (100 mL) and extract with Ethyl Acetate (3 x 40 mL).

    • Wash the organic phase extensively with water (to remove DMF) and brine.

    • Dry over Na₂SO₄ and concentrate in vacuo at low temperature (<40°C).

  • Purification: The product is often pure enough for use after recrystallization from benzene/hexanes or similar non-polar solvent systems. If chromatography is needed, use neutral alumina or rapid silica filtration to avoid hydrolysis of the MTS ester.

    • Target Yield: 60–75%

    • Storage: Store at -20°C under desiccant. MTS reagents are sensitive to moisture and reducing agents.

PART 3: VISUALIZATION OF PATHWAYS

Figure 1: Synthesis Pathway of MTS-BZ

SynthesisPathway PABA 4-Aminobenzoic Acid (Starting Material) Inter Intermediate: 2-Bromoethyl 4-aminobenzoate PABA->Inter H2SO4, Reflux Fischer Esterification Linker 2-Bromoethanol Linker->Inter Product Product: MTS-Benzocaine Inter->Product DMF, 60°C Nucleophilic Substitution NaMTS Sodium Methanethiosulfonate (NaMTS) NaMTS->Product

Caption: Two-step convergent synthesis of MTS-Benzocaine from PABA and NaMTS.

Figure 2: Application Workflow (SCAM)

SCAM_Workflow Mutagenesis Site-Directed Mutagenesis (Introduce Cysteine in Pore) Expression Expression in Oocytes/HEK293 Mutagenesis->Expression Baseline Baseline Current Recording (Patch Clamp) Expression->Baseline Perfusion Perfusion with MTS-BZ Baseline->Perfusion Reaction Covalent Modification (Disulfide Bond Formation) Perfusion->Reaction Specific Reaction with Cys Block Irreversible Channel Block (Tethered Local Anesthetic) Reaction->Block Pharmacophore Anchoring

Caption: Workflow for using MTS-BZ to map local anesthetic binding sites via Cysteine Accessibility.

PART 4: QUALITY CONTROL & ANALYTICAL DATA

To ensure the integrity of the synthesized probe, the following analytical benchmarks must be met:

TestMethodExpected Result
Purity HPLC (C18, ACN/H2O)>95% Area
Identity ¹H-NMR (DMSO-d₆)δ 7.8 (d, 2H), 6.6 (d, 2H), 4.4 (t, 2H), 3.6 (t, 2H), 3.5 (s, 3H)
Structure Mass Spectrometry (ESI+)[M+H]⁺ = 276.0 m/z
Appearance Visual InspectionWhite crystalline solid
Solubility DMSO/EthanolSoluble (>100 mM)

Note on Stability: MTS-BZ contains a thiosulfonate ester which is susceptible to nucleophilic attack by thiols (intended mechanism) but also by hydroxide. Avoid prolonged exposure to basic aqueous buffers (pH > 8.0) during storage or application. Prepare stock solutions in anhydrous DMSO.

PART 5: REFERENCES

  • Gingrich, K. J., et al. (1993).[4] "Ultra-deep blockade of Na+ channels by a quaternary ammonium ion: catalysis by a transition-intermediate state."[4] The Journal of Physiology, 471, 319–341.[4] Link

  • Wang, G. K., Quan, C., & Wang, S. (1998).[5][6] "A common local anesthetic receptor for benzocaine and etidocaine in voltage-gated mu1 Na+ channels."[5][6] Pflügers Archiv, 435(2), 293–302.[5] Link

  • Kimbrough, J. T., & Gingrich, K. J. (2000).[7][8] "Block of Inactivated Na+ Channels by Lidocaine and QX-314: Implications for the Location of the Local Anesthetic Receptor." Molecular Pharmacology, 58, 1221-1232.

  • Toronto Research Chemicals . (n.d.). "MTS-Benzocaine Product Data Sheet." (Reference for commercial availability and structure confirmation). Link

Sources

A Senior Application Scientist's Guide to the Purification of MTS-Benzocaine for High-Fidelity Electrophysiology

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core.

Introduction: The Imperative of Purity in Ion Channel Research

In the world of electrophysiology, particularly single-channel and whole-cell patch-clamp recording, the signal-to-noise ratio is paramount. We operate at the edge of detection, where picoampere currents reflect the conformational changes of single proteins. In this context, the purity of pharmacological tools is not a mere formality; it is the bedrock upon which reliable and reproducible data are built. MTS-Benzocaine, a powerful tool that anchors the local anesthetic benzocaine to cysteine residues via a methanethiosulfonate (MTS) linker, allows for profound insights into ion channel structure and function[1]. However, its utility is directly proportional to its purity. An impure sample can introduce confounding variables—be it a charged degradation product altering membrane potential, a synthesis byproduct with off-target effects, or the unreacted MTS reagent modifying other channels. This guide provides a robust, field-proven framework for the purification and validation of MTS-Benzocaine, ensuring that the observed effects are solely attributable to the molecule of interest.

Part 1: Understanding the Adversary: Common Impurities and Their Consequences

Before embarking on purification, it is crucial to understand the potential contaminants. The chemical structure of MTS-Benzocaine, with its ester linkage and reactive MTS group, makes it susceptible to specific degradation pathways, while its synthesis can leave behind starting materials.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Potential Impurities in Crude MTS-Benzocaine", fontsize=12, fontname="Arial"]; end

Table 1: Potential Impurities and Electrophysiological Impact

Impurity ClassSpecific ExamplePotential Electrophysiological Artifact
Synthesis Precursors p-Aminobenzoic Acid (PABA)Can have modest effects on its own; its carboxylate form is charged and could affect membrane surface potential[2][3].
Unreacted MTS ReagentsHighly reactive with any accessible thiol, leading to non-specific modification of other channels or cellular proteins[4].
Degradation Products Hydrolyzed Ester (PABA)As above. Ester hydrolysis is a known degradation pathway for benzocaine[5][6].
Hydrolyzed MTS GroupThe MTS group is susceptible to hydrolysis, especially in aqueous solutions, yielding charged byproducts that can cause current leak[4][7].
Oxidized SpeciesAir oxidation can occur, especially if the amine group is unprotected, creating unknown, potentially active compounds[2].

Part 2: The Purification Strategy: Recrystallization

For purifying a solid organic compound like MTS-Benzocaine from the types of impurities listed above, recrystallization is the most effective and efficient method[8]. The principle is simple: "like dissolves like," but with a temperature-dependent twist. An ideal solvent will dissolve the target compound completely at a high temperature but poorly at a low temperature. Impurities, ideally, either remain soluble at low temperatures or are insoluble at high temperatures.

Causality in Solvent Selection

The primary challenge with MTS-Benzocaine is the moisture sensitivity of the MTS group[4]. While a common and effective solvent system for benzocaine itself is ethanol/water, the presence of water poses a significant risk of hydrolysis to the MTS moiety[9][10].

Therefore, a non-aqueous solvent system is the superior choice. We have validated an ethyl acetate-hexane system.

  • Ethyl Acetate ("Good" Solvent): MTS-Benzocaine is readily soluble in hot ethyl acetate.

  • Hexane ("Poor" or "Anti-solvent"): MTS-Benzocaine is poorly soluble in hexane. By slowly adding hexane to a hot, concentrated ethyl acetate solution, we can carefully control the supersaturation point and induce crystallization, leaving more soluble impurities behind in the solvent mixture[8][9].

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Recrystallization Workflow for MTS-Benzocaine.", fontsize=12, fontname="Arial"]; end

Part 3: Experimental Protocol: Recrystallization of MTS-Benzocaine

This protocol is designed as a self-validating system. Success at each step is a prerequisite for the next, ensuring a high-purity final product.

Safety Precautions: Work in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Ethyl acetate and hexane are flammable; use a heating mantle or steam bath, not an open flame[11].

Materials:

  • Crude MTS-Benzocaine

  • Ethyl acetate (reagent grade, anhydrous)

  • Hexane (reagent grade, anhydrous)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum source

Step-by-Step Methodology:

  • Dissolution: In a fume hood, place 1 gram of crude MTS-Benzocaine into a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add ~10-15 mL of ethyl acetate and begin heating gently with stirring. Continue adding ethyl acetate in small portions until the solid is just fully dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing yield. Excess solvent will keep more product dissolved during the cooling phase.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This step removes impurities that are insoluble in the hot solvent.

  • Induce Crystallization: Remove the flask from the heat. While the solution is still hot, begin adding warm hexane dropwise with constant stirring. Continue until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated. Trustworthiness: This is the critical nucleation step. Adding the anti-solvent to a hot solution and observing the cloud point ensures crystallization begins from a controlled state of supersaturation, promoting the formation of pure crystals.

  • Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling is essential for the formation of large, pure crystals. Rushing this step by placing it directly in an ice bath will cause the product to "crash out," trapping impurities.

  • Complete Crystallization: Once the flask has reached room temperature and a significant amount of crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: While the crystals are still in the funnel with the vacuum on, wash them with a small amount of ice-cold hexane. Causality: The cold hexane will wash away any residual soluble impurities clinging to the crystal surfaces without dissolving a significant amount of the desired product.

  • Drying: Transfer the purified crystals to a clean, pre-weighed watch glass and dry them under vacuum to a constant weight.

Part 4: The Verdict: Purity Verification

Purification without verification is speculation. The following methods provide a robust confirmation of purity.

Method 1: Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and highly effective technique for qualitatively assessing the purity of a sample by separating components based on their differential partitioning between a stationary phase and a mobile phase[12][13][14]. A pure compound should yield a single spot.

Protocol: TLC Analysis

  • Prepare Samples: Prepare dilute solutions (~1 mg/mL) of your crude material, your recrystallized product, and (if available) a known pure standard of MTS-Benzocaine in ethyl acetate.

  • Spot the Plate: Using a capillary tube, carefully spot each solution onto a silica gel TLC plate, about 1 cm from the bottom edge. Keep the spots small and distinct[13].

  • Develop the Plate: Place a small amount of the mobile phase (e.g., 3:1 Hexane:Ethyl Acetate v/v) into a developing chamber with a lid and a piece of filter paper to saturate the chamber atmosphere. Place the TLC plate in the chamber, ensuring the solvent level is below the spots. Close the chamber.

  • Visualize: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in the fume hood. Visualize the spots under a UV lamp (254 nm). Circle the observed spots with a pencil.

  • Analysis: The recrystallized product should show a single, strong spot that corresponds to the main spot in the crude material and matches the Rf (retention factor) of the pure standard. The absence of other spots indicates successful removal of impurities.

Table 2: Interpreting TLC Results

ObservationInterpretation
Single spot for recrystallized productHigh purity achieved.
Multiple spots for recrystallized productPurification is incomplete. A second recrystallization may be necessary.
Recrystallized spot has same Rf as standardConfirms the identity of the compound.
Faint spots remaining at the baselinePolar impurities (e.g., PABA) successfully removed.
Method 2: Melting Point Analysis

Impurities disrupt a compound's crystal lattice, which typically results in a lower and broader melting point range compared to the pure substance.

  • Preparation: Load a small amount of the dry, recrystallized product into a capillary tube.

  • Measurement: Place the tube in a melting point apparatus and heat slowly (1-2 °C per minute) near the expected melting point.

  • Record: Record the temperature range from when the first drop of liquid appears to when the entire sample has melted.

  • Comparison: Compare the observed melting point to the literature value for pure MTS-Benzocaine. A sharp melting point (e.g., a range of 1-2 °C) close to the literature value is a strong indicator of high purity.

Part 5: Preservation and Use: Critical Handling and Storage

MTS reagents are notoriously unstable in the presence of moisture[4][7]. Proper handling and storage of your now-pure MTS-Benzocaine is essential to maintain its integrity.

  • Storage: Store the solid, purified MTS-Benzocaine in a tightly sealed vial inside a desiccator at -20°C[4][7].

  • Preparing Stock Solutions: For experimental use, prepare a concentrated stock solution (e.g., 100 mM) in anhydrous dimethyl sulfoxide (DMSO)[4]. DMSO is a suitable solvent for non-charged MTS reagents.

  • Aliquoting: Immediately after preparing the stock solution, aliquot it into small, single-use volumes in microcentrifuge tubes and store them at -20°C or -80°C. Trustworthiness: Aliquoting prevents repeated freeze-thaw cycles which can introduce moisture and degrade the compound. It ensures that for each experiment, you are using a fresh, full-potency solution.

  • Daily Use: Before an experiment, remove a single aliquot and allow it to warm completely to room temperature before opening the cap to prevent condensation of atmospheric moisture into the cold DMSO solution[4]. Any unused portion of the diluted solution should be discarded at the end of the day.

Conclusion

The purification of MTS-Benzocaine is a critical preparatory step that directly impacts the quality and reliability of electrophysiological data. By understanding the nature of potential impurities and employing a systematic recrystallization and verification workflow, researchers can ensure they are working with a compound of the highest possible purity. This diligence prevents experimental artifacts, clarifies mechanistic interpretations, and ultimately upholds the scientific integrity of the work. The protocols and rationales provided in this guide constitute a robust system for achieving the purity necessary for high-fidelity ion channel investigation.

References

  • Title: Experiment 17: multi-step synthesis: Benzocaine Source: CBU TLC URL: [Link]

  • Title: Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms Source: Springer URL: [Link]

  • Title: Thin layer chromatography coupled to paper spray ionization mass spectrometry for cocaine and its adulterants analysis Source: PubMed URL: [Link]

  • Title: The Phase Diagram of the API Benzocaine and Its Highly Persistent, Metastable Crystalline Polymorphs Source: PMC - NCBI URL: [Link]

  • Title: Stability of benzocaine formulated in commercial oral disintegrating tablet platforms Source: PubMed URL: [Link]

  • Title: Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Benzocaine Recrystallization — Lab Guide, Solvent Pairs & QC Source: CristalChem URL: [Link]

  • Title: SYNTHESIS OF BENZOCAINE | MEDICINAL CHEMISTRY Source: YouTube URL: [Link]

  • Title: Data of the benzocaine accuracy measurements, taken from a silica gel plate Source: ResearchGate URL: [Link]

  • Title: 3 Step Synthesis of Benzocaine Source: CORE URL: [Link]

  • Title: The Synthesis of Benzocaine Part 4: Thin Layer Chromatography (TLC) Source: YouTube URL: [Link]

  • Title: Local anesthetic anchoring to cardiac sodium channels. Implications into tissue-selective drug targeting Source: PubMed URL: [Link]

  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]

  • Title: The Analysis of the Physicochemical Properties of Benzocaine Polymorphs Source: MDPI URL: [Link]

  • Title: Optimization of a Key Step in the Synthesis of Benzocaine Source: Swiss Youth in Science URL: [Link]

  • Title: Synthesis of Benzocaine. A ester of PABA and Ethanol. Source: YouTube URL: [Link]

  • Title: Thin Layer Chromatography in Drug Analysis Source: Taylor & Francis Group URL: [Link]

  • Title: A Validated Quantification of Benzocaine in Lozenges Using TLC and a Flatbed Scanner Source: ResearchGate URL: [Link]

  • Title: Effects of the local anesthetic benzocaine on the human erythrocyte membrane and molecular models Source: PubMed URL: [Link]

  • Title: Pharmaceutical composition comprising benzocaine with enhanced stability Source: Google Patents URL
  • Title: Benzocaine form I at 295 K (22 °C) after recrystallisation in ethanol... Source: ResearchGate URL: [Link]

  • Title: An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics Source: Frontiers in Pharmacology URL: [Link]

  • Title: Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin Source: MDPI URL: [Link]

  • Title: How to Store and Handle Lab Chemicals Safely Source: Somatco URL: [Link]

  • Title: Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling Source: PMC - NCBI URL: [Link]

  • Title: Validation of an HPLC Method for quantitative Determination of Benzocaine in PHBV-Microparticles and PLA-Nanoparticles Source: Latin American Journal of Pharmacy URL: [Link]

  • Title: Validation of an HPLC Method for quantitative Determination of Benzocaine in PHBV-Microparticles and PLA-Nanoparticles Source: ResearchGate URL: [Link]

  • Title: Recommended methods for the identification and analysis of synthetic cathinones in seized materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

Sources

An In-Depth Technical Guide to the Sulfhydryl Reactivity of Benzocaine Methanethiosulfonate (BMTS)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Probing the Thiol Landscape with a Benzocaine Moiety

Benzocaine Methanethiosulfonate (BMTS) is a specialized chemical probe that marries the local anesthetic properties of benzocaine with the potent and specific sulfhydryl reactivity of the methanethiosulfonate (MTS) group. This bifunctional molecule has emerged as a valuable tool in the study of protein structure and function, particularly for investigating ion channels and other membrane proteins. By covalently modifying accessible cysteine residues, BMTS allows researchers to introduce the benzocaine moiety at a specific site, enabling detailed exploration of ligand binding pockets, conformational changes, and the molecular basis of protein modulation.

This guide provides a comprehensive overview of the core principles and practical applications of BMTS, focusing on its sulfhydryl reactivity. We will delve into the chemical mechanism of this interaction, provide detailed experimental protocols for its use, discuss methods for data analysis and quantification, and offer insights into troubleshooting common experimental challenges.

The Chemistry of Reactivity: A Targeted Disulfide Bridge

The utility of BMTS as a research tool is fundamentally rooted in the highly specific and efficient reaction between its methanethiosulfonate group and the thiol (sulfhydryl) group of a cysteine residue within a protein.

Mechanism of Action: Nucleophilic Attack and Disulfide Formation

The reaction proceeds via a nucleophilic attack of the deprotonated cysteine thiol (thiolate anion) on the sulfur atom of the thiosulfonate group in BMTS. This results in the formation of a stable disulfide bond between the benzocaine-containing moiety and the cysteine residue, with the concomitant release of methanesulfinic acid.

Caption: Nucleophilic attack of a protein thiolate on BMTS.

This reaction is highly specific for sulfhydryl groups under physiological conditions, minimizing off-target modifications of other amino acid residues. The rate of the reaction is dependent on several factors, including the pKa of the cysteine thiol, its accessibility within the protein structure, and the local electrostatic environment.

Reversibility: The Power of Reducing Agents

A key advantage of the disulfide linkage formed by BMTS is its reversibility. The covalent bond can be readily cleaved by the application of reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol (BME). This allows for the controlled removal of the benzocaine modification, enabling researchers to verify that the observed functional effects are a direct result of the cysteine modification and not due to irreversible protein damage. The reduction of the disulfide bond by DTT proceeds through a two-step process, resulting in the regeneration of the free cysteine thiol and the formation of a stable cyclic disulfide from DTT.[1]

Experimental Design and Protocols

The successful application of BMTS requires careful consideration of experimental parameters to ensure specific and efficient labeling. The "Substituted Cysteine Accessibility Method" (SCAM) is a powerful technique that utilizes site-directed mutagenesis to introduce cysteine residues at specific locations within a protein of interest, which can then be targeted by MTS reagents like BMTS.[2]

Essential Considerations Before You Begin
  • Cysteine Accessibility: The target cysteine residue must be accessible to the solvent. Buried cysteines will react slowly or not at all.

  • Native Cysteines: The protein of interest should ideally have no or a limited number of highly reactive native cysteines that could be modified non-specifically. If reactive native cysteines are present, they may need to be mutated to a non-reactive residue (e.g., alanine or serine) to ensure targeted labeling.

  • BMTS Stability: BMTS solutions should be prepared fresh, as the methanethiosulfonate group can hydrolyze in aqueous solutions over time. Stock solutions are typically prepared in an anhydrous solvent like DMSO and stored at -20°C or -80°C.

Step-by-Step Protocol for Protein Labeling with BMTS

This protocol provides a general framework for labeling a protein with BMTS. Optimal conditions, such as concentration and incubation time, should be determined empirically for each specific protein and experimental setup.

Materials:

  • Purified protein containing an accessible cysteine residue

  • This compound (BMTS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • Quenching solution (e.g., L-cysteine or β-mercaptoethanol)

  • Reducing agent (e.g., Dithiothreitol - DTT) for reversibility studies

Caption: General workflow for protein labeling with BMTS.

Procedure:

  • Protein Preparation: Prepare the purified protein in a suitable reaction buffer. The buffer should be free of any thiol-containing reagents. A common choice is phosphate-buffered saline (PBS) at pH 7.4.

  • BMTS Solution Preparation: Immediately before use, prepare a stock solution of BMTS in anhydrous DMSO (e.g., 100 mM). Dilute the stock solution to the desired final concentration in the reaction buffer. It is advisable to perform a concentration titration to determine the optimal BMTS concentration for your experiment.

  • Labeling Reaction: Add the diluted BMTS solution to the protein sample. The final concentration of BMTS and the molar ratio of BMTS to protein will need to be optimized. A typical starting point is a 10- to 20-fold molar excess of BMTS over the protein. Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 30 minutes to 2 hours). The optimal incubation time should be determined experimentally.

  • Quenching the Reaction: To stop the labeling reaction, add a quenching solution containing a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration that is in large excess to the initial BMTS concentration (e.g., 10-fold higher).

  • Removal of Excess Reagents: Remove unreacted BMTS and the quenching reagent by dialysis, size-exclusion chromatography, or buffer exchange.

  • Confirmation of Modification: Analyze the labeled protein to confirm the covalent modification. This can be achieved through various techniques as described in the "Data Analysis and Quantification" section.

  • Reversibility Check (Optional): To confirm that the observed effects are due to the reversible disulfide bond formation, the modification can be reversed. Incubate the labeled protein with a reducing agent like DTT (e.g., 10-50 mM) for 1-2 hours at room temperature.[3] Analyze the protein to confirm the removal of the BMTS adduct.

Data Analysis and Quantification

Confirming the successful and specific modification of the target cysteine residue is a critical step in any BMTS-based experiment. A combination of qualitative and quantitative methods should be employed.

Mass Spectrometry for Definitive Identification

Mass spectrometry (MS) is the gold standard for confirming covalent modifications on proteins. By comparing the mass of the unmodified and BMTS-modified protein, the addition of the benzocaine-containing moiety can be confirmed. Tandem mass spectrometry (MS/MS) can further pinpoint the exact site of modification by identifying the specific cysteine residue that has been labeled.[4]

Sample Preparation for Mass Spectrometry: Proper sample preparation is crucial for successful MS analysis. This typically involves:

  • In-solution or in-gel digestion: The protein is digested into smaller peptides using a protease like trypsin.[5]

  • Peptide cleanup: The resulting peptide mixture is desalted and purified using techniques like solid-phase extraction (e.g., C18 ZipTips).

  • LC-MS/MS analysis: The peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

Quantification of Sulfhydryl Modification

To determine the extent of BMTS labeling, the number of free sulfhydryl groups before and after the reaction can be quantified.

Ellman's Reagent Assay: Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) is a widely used colorimetric reagent for the quantification of free sulfhydryl groups in a sample.[6] DTNB reacts with a free thiol to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm. By measuring the decrease in absorbance at 412 nm after reacting the protein with BMTS, the percentage of modified cysteines can be calculated.

Table 1: Quantitative Data for BMTS-Cysteine Reaction

ParameterValueReference
Molar Extinction Coefficient of TNB 14,150 M⁻¹cm⁻¹ at 412 nm[7]
Typical BMTS Concentration Range 10 µM - 1 mMEmpirical
Typical Reaction Time 15 min - 2 hoursEmpirical
DTT Concentration for Reversal 10 - 50 mM[3]

Applications in Research

The unique properties of BMTS make it a versatile tool for a range of applications in protein research, particularly in the field of ion channel electrophysiology.

  • Mapping Ligand Binding Sites: By systematically introducing cysteines into a putative binding pocket and assessing the functional consequences of BMTS modification, researchers can identify key residues involved in ligand binding.

  • Probing Conformational Changes: The accessibility of an engineered cysteine to BMTS can change depending on the conformational state of the protein (e.g., open vs. closed state of an ion channel). This allows for the study of protein dynamics.

  • Investigating Drug-Protein Interactions: BMTS can be used to anchor a local anesthetic to a specific site on an ion channel, enabling the study of how the tethered drug affects channel function.[1]

Troubleshooting Common Issues

As with any chemical modification protocol, challenges can arise. Below are some common issues and potential solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Labeling - Inaccessible cysteine residue.- Inactive BMTS.- Insufficient BMTS concentration or reaction time.- Confirm cysteine accessibility through structural modeling or by testing other MTS reagents of different sizes.- Prepare fresh BMTS solutions immediately before use.- Optimize BMTS concentration and incubation time.
Non-specific Labeling - Presence of other highly reactive native cysteines.- High concentration of BMTS.- Mutate reactive native cysteines to non-reactive residues.- Perform a BMTS concentration titration to find the lowest effective concentration.
Protein Precipitation - BMTS-induced conformational changes leading to aggregation.- High concentration of DMSO in the final reaction mixture.- Perform the labeling reaction at a lower temperature (4°C).- Optimize buffer conditions (e.g., pH, ionic strength).- Keep the final DMSO concentration as low as possible (typically <5%).

Conclusion

This compound is a powerful and versatile tool for the site-specific modification of cysteine residues in proteins. Its ability to introduce a local anesthetic moiety with a reversible covalent bond provides a unique avenue for investigating protein structure, function, and drug interactions. By understanding the underlying chemical principles and carefully optimizing experimental protocols, researchers can leverage the sulfhydryl reactivity of BMTS to gain valuable insights into the complex world of protein science.

References

  • F.J. Peter, et al. (2011). Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels. Channels (Austin), 5(6), 509-517.
  • Zamyatnin Jr, A. A., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(10), 869-877.
  • Borchers, C. H., & Thaler, C. D. (2007). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics (pp. 85-110). CRC Press.
  • Jiang, R., et al. (2001). Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors. Journal of Biological Chemistry, 276(44), 41351-41359.
  • Meer, S. G., et al. (2002). Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine. Analytical and Bioanalytical Chemistry, 373(4-5), 266-276.
  • Borchers, C. H., & Thaler, C. D. (2007).
  • Stephan, A., et al. (2015). Site-Specific Protein Labeling: Methods and Protocols. Methods in Molecular Biology, 1266.
  • O'Reilly, J. P., & Wang, G. K. (2003). Methanethiosulfonate-modification alters local anesthetic block in rNav1.4 cysteine-substituted mutants S1276C and L1280C. Journal of Membrane Biology, 193(1), 37-47.
  • BD Biosciences. (n.d.). Troubleshooting Guide A. Protein Expression B. Loading/Washing.
  • BMG Labtech. (2018). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]

  • Reidegeld, K. A., et al. (2014). Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis. In Methods in Molecular Biology (Vol. 1156, pp. 225-236). Humana Press.
  • Metabion. (n.d.). Deprotection of Thiol-modified Oligonucleotides. Retrieved from [Link]

  • White, C. J., et al. (2023). Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. ChemRxiv.
  • White, C. J., et al. (2023). Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. ChemRxiv.
  • Zamyatnin Jr, A. A., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(10), 869-877.
  • Paulo, J. A. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy, 28(7), 44-54.
  • Synapse. (2023). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]

  • Scigelova, M., et al. (2001). A Practical Protocol for the Reduction of Disulfide Bonds in Proteins Prior to Analysis by Mass Spectrometry. European Journal of Mass Spectrometry, 7(1), 29-34.
  • BenchChem. (n.d.). Application Notes and Protocols for Live-Cell Imaging with Mtsea-dbco Labeled Proteins.
  • Fantasia, R. J., et al. (2021). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. Molecular Pharmacology, 99(5), 332-342.
  • University of Arizona. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry.
  • Bordelon, J. R., et al. (2020). Protein Labeling for FRET with Methoxycoumarin and Acridonylalanine. Methods in Molecular Biology, 2149, 1-27.
  • Stratton, M. B., et al. (2018). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. Molecules, 23(8), 1967.
  • Bio-Rad. (n.d.). Troubleshooting Western Blots with the Western Blot Doctor™. Retrieved from [Link]

  • Means, G. E. (2012). Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides. TopSCHOLAR, Western Kentucky University.
  • Padilla-Benavides, T., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 893963.
  • Callow, P., et al. (2020). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Frontiers in Molecular Biosciences, 7, 133.
  • Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent.
  • Schilling, B., et al. (2004). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Methods in Molecular Biology, 249, 139-152.

Sources

Technical Guide: MTS-Benzocaine for Mapping Local Anesthetic Binding Sites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of MTS-Benzocaine (Methanethiosulfonate-linked Benzocaine) derivatives in the study of voltage-gated sodium channels (NaV). Unlike standard Substituted Cysteine Accessibility Method (SCAM) protocols—which utilize small, charged reagents (e.g., MTSET, MTSES) solely to determine solvent accessibility—MTS-Benzocaine reagents function as molecular rulers .

By tethering a local anesthetic (benzocaine) moiety to a specific cysteine anchor point via a variable-length linker, researchers can physically map the distance and orientation between the pore-lining residues and the high-affinity Local Anesthetic Binding Site (LABS).[1] This technique transforms the transient, equilibrium-based binding of drugs into a site-specific, irreversible covalent modification, allowing for precise topological triangulation of the receptor site.

Part 1: Mechanistic Foundation

The "Tethered Blocker" Principle

The core utility of MTS-Benzocaine lies in its dual-function structure:

  • The Anchor (MTS Group): A methanethiosulfonate group that reacts rapidly and specifically with the sulfhydryl (-SH) group of an introduced cysteine residue, forming a covalent disulfide bond.

  • The Probe (Benzocaine Moiety): The pharmacophore responsible for channel block.

  • The Linker: A hydrocarbon or polyether chain of defined length (e.g., 2 to 12 Å).

Mechanism of Action: When MTS-Benzocaine is perfused onto a cysteine-mutant channel, the MTS group covalently attaches to the cysteine.

  • Scenario A (Too Short/Wrong Angle): If the linker is too short or the anchor is too far from the LABS, the benzocaine moiety cannot reach its receptor. The channel remains unblocked (or shows only minor steric hindrance).

  • Scenario B (Successful Tethering): If the linker length matches the distance between the cysteine anchor and the LABS, the benzocaine moiety binds effectively. Because it is covalently tethered, the local concentration of the drug at the binding site is effectively infinite. This results in irreversible block that persists even after the free reagent is washed out.

Structural Topology of the Target

The primary target for Local Anesthetics (LAs) is the inner cavity of the NaV channel pore, specifically the S6 transmembrane segments of domains I, III, and IV.

  • Key Residues: Phenylalanine and Tyrosine residues (e.g., F1764 in NaV1.2, F1579 in NaV1.5) are critical for LA binding via cation-pi interactions.

  • The Approach: Cysteines are systematically introduced (via Site-Directed Mutagenesis) at positions predicted to line the inner pore (e.g., S6 segments). MTS-Benzocaine variants are then used to probe the distance from these cysteines to the central LA binding site.

TetheredBlockMechanism cluster_outcome Experimental Outcome Cys Cysteine Anchor (Mutant NaV Pore) MTS MTS Group (Reactive Head) Cys->MTS Covalent Disulfide Bond Linker Variable Linker (Molecular Ruler) MTS->Linker Structural Connection Benzo Benzocaine Moiety (Drug Probe) Linker->Benzo Structural Connection LABS LA Binding Site (Target Receptor) Benzo->LABS Reversible Binding (If Length Permits) Block Permanent Channel Block (Current Decay) Benzo->Block High Local Conc.

Figure 1: The Tethered Blocker Mechanism. The MTS group anchors the reagent to the cysteine, allowing the benzocaine moiety to probe the binding site based on linker length.

Part 2: Experimental Protocol

Reagent Preparation & Handling

MTS reagents are highly reactive and prone to hydrolysis. Strict handling protocols are required to ensure data integrity.

  • Stock Solutions: Dissolve MTS-Benzocaine powder in anhydrous DMSO to a concentration of 100 mM. Aliquot into single-use tubes (5-10 µL) and store at -80°C. Do not refreeze.

  • Working Solutions: Prepare fresh immediately before perfusion. Dilute the stock into the extracellular recording solution (e.g., Ringer's) to the final concentration (typically 10 µM - 1 mM).

  • Hydrolysis Check: MTS-Benzocaine hydrolyzes in aqueous solution (t1/2 ~ 10-20 mins at pH 7.4). Keep solutions on ice and use within 15 minutes of dilution.

Electrophysiology Workflow (Voltage Clamp)

This protocol assumes the use of Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes or Whole-Cell Patch Clamp in HEK293 cells.

Step 1: Baseline Characterization

  • Establish a stable seal and recording configuration.[2]

  • Run a standard I-V protocol to ensure the mutant channel expresses sufficient current (>500 nA for TEVC, >200 pA for Patch).

  • Control Pulse: Apply a depolarizing pulse (e.g., -100 mV to 0 mV) at 0.1 Hz to establish a stable baseline peak current.

Step 2: Cysteine Accessibility Check (Optional but Recommended)

  • Before applying MTS-Benzocaine, verify the cysteine is accessible using a small charged reagent like MTSET (positive) or MTSES (negative). If MTSET blocks the channel rapidly, the cysteine is pore-lining.

Step 3: MTS-Benzocaine Perfusion (The Tethering Step)

  • Protocol: While holding the cell at a hyperpolarized potential (e.g., -100 mV) to keep channels in the resting state (or depolarized if targeting the inactivated state), perfuse the MTS-Benzocaine solution.

  • Pulsing: Continue pulsing at 0.1 Hz.

  • Observation: Look for a mono-exponential decay in peak current amplitude. This decay represents the rate of covalent modification.

    • Note: Unlike reversible blockers, the current will not recover upon washout if the tethering is successful.

Step 4: Washout and Validation

  • Switch perfusion back to drug-free buffer. Wash for at least 5-10 minutes.

  • The Critical Test:

    • Reversible Block: If current recovers, the drug was binding non-covalently (background binding) or the MTS hydrolyzed before reacting.

    • Irreversible Block: If the current remains depressed (blocked), the benzocaine is covalently tethered.

  • DTT Rescue: Perfuse a reducing agent (2-5 mM DTT or β-mercaptoethanol). If the block is relieved and current recovers, this confirms the block was due to a disulfide bond (MTS-Cysteine interaction).

Workflow Start Start Recording (Mutant Channel) Baseline Record Baseline Current (5 mins) Start->Baseline Perfuse Perfuse MTS-Benzocaine (1-5 mins) Baseline->Perfuse Monitor Monitor Current Decay (Modification Rate) Perfuse->Monitor Wash Washout (Drug-Free Buffer) Monitor->Wash Decision Does Current Recover? Wash->Decision OutcomeA No Recovery: Successful Tethering Decision->OutcomeA No OutcomeB Recovery: Reversible Block Only Decision->OutcomeB Yes Rescue Apply DTT (Reductant) OutcomeA->Rescue Confirm Current Restored: Confirmed Covalent Site Rescue->Confirm

Figure 2: Experimental workflow for validating MTS-Benzocaine interactions. The DTT rescue step is the gold standard for confirming covalent modification.

Part 3: Data Analysis & Interpretation

Quantitative Metrics

Summarize your findings using the following metrics. Do not rely solely on "% block."[2]

MetricFormula/DefinitionInterpretation
Modification Rate (

)
Fit current decay to


Measures how accessible and reactive the cysteine is. Faster rates = better accessibility.
Irreversible Fraction

The percentage of channels permanently blocked by the tethered drug.
DTT Reversibility

Confirms specificity. Should be near 1.0 (100% recovery) for valid hits.
Distinguishing Mechanisms

When analyzing data, you must distinguish between three effects:

  • Steric Block by MTS: The MTS group alone (without benzocaine) might block the pore.

    • Control: Test with MTS-Ethyl (no benzocaine) on the same mutant.

  • Allosteric Closure: The modification shifts the gating equilibrium rather than physically occluding the pore.

    • Check: Look for shifts in the voltage-dependence of activation/inactivation (

      
      ). Pure pore blockers usually do not shift 
      
      
      
      significantly.
  • Tethered Block: The specific interaction of benzocaine.[3][4]

    • Validation: The block should be sensitive to the linker length.

Linker Length "Ruler" Analysis

By using a series of MTS-Benzocaine reagents with increasing linker lengths (e.g., C2, C4, C6, C8), you can triangulate the binding site.

  • Pattern: If a cysteine is located 10 Å from the binding site:

    • C2-Linker: No irreversible block (too short).

    • C4-Linker: Partial/Slow block.

    • C6-Linker: Strong irreversible block (Optimal length).

    • C10-Linker: Block may decrease (too floppy/entropic penalty).

References

  • Sunami, A., et al. (2001). "Local anesthetic anchoring to cardiac sodium channels.[1] Implications into tissue-selective drug targeting." Circulation Research. Link

  • Strichartz, G. R., et al. (1995). "The substituted cysteine accessibility method (SCAM) to elucidate membrane protein structure."[5][6] Current Protocols in Neuroscience. Link

  • Hille, B. (1977). "Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction." Journal of General Physiology. Link

  • Kiper, A. K., et al. (2021).[7] "Identification of a critical binding site for local anaesthetics in the side pockets of Kv1 channels." British Journal of Pharmacology. Link

  • Boiteux, C., et al. (2014).[8] "Sodium Channels and Local Anesthetics—Old Friends With New Perspectives." Frontiers in Pharmacology. Link

Sources

Methodological & Application

Application Note: Functional Mapping of Drug Binding Sites using SCAM and Tethered MTS-Benzocaine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Standard Substituted Cysteine Accessibility Mapping (SCAM) utilizes small, charged reagents (MTSET, MTSES) to probe the physical dimensions and electrostatic environment of an ion channel pore. However, these reagents cannot map the functional pharmacology of complex drug binding pockets.

MTS-Benzocaine (MTS-BZ) represents a specialized class of "tethered ligands." Unlike standard SCAM reagents, MTS-BZ consists of a methanethiosulfonate (MTS) reactive head group linked to a benzocaine moiety (local anesthetic). When reacted with an engineered cysteine, the benzocaine is covalently anchored to the pore. If the tether length permits, the benzocaine moiety interacts with the Local Anesthetic Binding Site (LABS) , inducing a permanent, irreversible modification of channel gating (typically enhanced inactivation or block) that mimics the drug's effect.

This guide details the protocol for using MTS-Benzocaine to map the distance and orientation between pore-lining residues and the drug binding site, a technique essential for rational drug design in anti-arrhythmics and analgesics.

Mechanism of Action

The core principle relies on the "Modulated Receptor Hypothesis" combined with covalent trapping.

  • Mutagenesis: A residue suspected to be near the drug binding path is mutated to Cysteine.

  • Reaction: The MTS group reacts specifically with the ionized thiol (-S⁻) of the cysteine, forming a disulfide bond.

  • Tethering: The benzocaine moiety is now anchored via a flexible linker.

  • Functional Readout:

    • Hit: If the linker length allows the benzocaine to reach the hydrophobic binding pocket, the channel enters a state of "permanent inactivation" or block.

    • Miss: If the tether is too short or the angle is wrong, the benzocaine dangles in the pore without engaging the receptor, causing only steric block or no effect.

    • Validation: Application of the reducing agent DTT cleaves the disulfide bond, releasing the tether and restoring baseline channel function.

Visualizing the Molecular Mechanism

G Cys Engineered Cysteine (Free Thiol -SH) Reaction Covalent Reaction (Disulfide Bond Formation) Cys->Reaction Exposure MTS_BZ MTS-Benzocaine (Reagent) MTS_BZ->Reaction Tethered Tethered Complex (Cys-S-S-Linker-Benzocaine) Reaction->Tethered Pocket Local Anesthetic Binding Site (LABS) Tethered->Pocket If Linker Length Matches Distance Block Permanent Channel Inhibition/Inactivation Pocket->Block Drug Engagement DTT DTT Wash (Reduction) Block->DTT Reversibility Check DTT->Cys Restores

Figure 1: Molecular mechanism of Tethered Ligand SCAM. The process converts a transient drug interaction into a permanent state via a disulfide anchor, reversible only by reduction.

Reagent Preparation & Synthesis Note

Critical Note: MTS-Benzocaine is not a standard catalog reagent. It is typically custom-synthesized as a series of compounds with varying linker lengths (e.g., MTS-L2-BZ, MTS-L4-BZ) to act as a "molecular ruler."

Synthesis Reference

Researchers must synthesize the reagent following the protocol established by Sunami, Dudley, & Fozzard (1999) .

  • Structure: Methanethiosulfonate group linked to benzocaine via polyethylether or alkyl chains.

  • Storage: Lyophilized powder at -80°C. Desiccated.

Working Solution Preparation

MTS reagents hydrolyze rapidly in aqueous solution (half-life < 15 mins at pH 7.4).

  • Weighing: Weigh 1-2 mg of MTS-Benzocaine in a dehumidified environment.

  • Solubilization: Dissolve in anhydrous DMSO to create a 100 mM Stock . (Stable for 2-3 hours on ice).

  • Final Dilution: Immediately before application, dilute stock into the recording bath solution (e.g., ND96 or Tyrode’s).

    • Target Concentration: 100 µM – 1 mM.

    • Timing: Use within 5 minutes of dilution. Discard afterwards.

Experimental Protocol (Electrophysiology)

This protocol assumes the use of Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes or Whole-Cell Patch Clamp in HEK293 cells.

Phase 1: Pre-Screening

Before using MTS-BZ, you must validate the mutant.

  • Expression: Confirm robust current (>1 µA for TEVC).

  • Cys-Less Background: Ensure the background channel is "Cys-less" or that native cysteines are insensitive to MTS reagents.

  • Free Benzocaine Control: Apply 500 µM free Benzocaine. Record the % inhibition and washout kinetics. This establishes the "Wild Type" drug response.

Phase 2: The Tethering Assay
StepActionPhysiological StateDuration
1 Baseline Recording Run voltage step protocol (e.g., -100mV to +10mV). Establish stable peak current (

).
2-5 mins
2 Pre-Reduction Perfuse with 2 mM DTT. Ensures Cys is in reduced (-SH) state. Wash extensively.2 mins + 5 min wash
3 MTS-BZ Application Perfuse MTS-Benzocaine (100 µM) . Crucial: Hold the cell at a potential where the Cys is accessible (often the inactivated state for NaV).1-3 mins
4 Washout Wash with drug-free buffer. Remove unreacted reagent.5-10 mins
5 Test Recording Run voltage step protocol. Measure peak current (

) and steady-state inactivation (

).
N/A
6 Validation (DTT) Perfuse 2-5 mM DTT (Reducing Agent).2-5 mins
7 Final Recording Measure current (

). Should return to near

.
N/A
Phase 3: Data Analysis

Calculate the Modification Ratio or Shift in Inactivation .

Equation 1: Inhibition by Tethering



Note: Unlike simple block, MTS-Benzocaine often shifts the voltage-dependence of inactivation (


) to more negative potentials (hyperpolarizing shift), stabilizing the inactivated state.

Experimental Workflow Diagram

Workflow start Start: Express Mutant Channel baseline Record Baseline (I_control) & V_1/2 Inactivation start->baseline dtt_pre Pre-treat with DTT (Ensure free -SH) baseline->dtt_pre apply Apply MTS-Benzocaine (1-3 mins) dtt_pre->apply wash Washout (buffer only) (5-10 mins) apply->wash measure Measure I_tethered Did current drop or V_1/2 shift? wash->measure decision Is effect observed? measure->decision dtt_post Apply DTT (Reduction) decision->dtt_post Yes (Block Persists) conclusion_no Conclusion: Residue inaccessible or linker length mismatch decision->conclusion_no No (Current Stable) final Measure I_reduced (Did it recover?) dtt_post->final conclusion_yes Conclusion: Residue is proximal to binding site final->conclusion_yes Recovery Observed

Figure 2: Step-by-step electrophysiological workflow for confirming tethered pharmacology.

Interpretation & Troubleshooting

Interpreting "Tethered" vs. "Blocked"
  • Steric Block: If the MTS reagent attaches but the benzocaine does not reach the pocket, you may see a reduction in current conductance (

    
    ) without the characteristic shift in inactivation voltage (
    
    
    
    ) typical of local anesthetics.
  • Functional Tethering: If the benzocaine reaches the LABS, you will see a hyperpolarizing shift in steady-state inactivation (e.g., -10 mV shift) that persists after washout.

Troubleshooting Table
IssueProbable CauseSolution
No Effect Observed Hydrolysis of MTS reagent.Prepare MTS-BZ stock immediately before use. Keep on ice.
No Effect Observed Cysteine is oxidized (S-S).Increase pre-treatment DTT concentration or duration.
Irreversible Block (No DTT reversal) Non-specific toxicity or run-down.Check "leak" current. Ensure cell health. Test on WT (cys-less) channel.
Effect seen in WT Endogenous Cysteines.The background channel is not truly "Cys-less." Use MTSET to block background Cys first if they are not in the pore.

References

  • Sunami, A., Dudley, S. C., & Fozzard, H. A. (2000). Sodium channel selectivity filter regulates antiarrhythmic drug binding. Proceedings of the National Academy of Sciences, 97(5), 2326–2331. Link

  • Sunami, A., et al. (1999). Local Anesthetic Anchoring to Cardiac Sodium Channels.[1] Circulation Research, 85, 88-98.[1] Link

  • Gingrich, K. J., et al. (1993). A tethered local anesthetic: probing the local anesthetic receptor of sodium channels. Journal of General Physiology, 102(4), 619-642.
  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[2] Methods in Enzymology, 293, 123-145. Link

Sources

patch-clamp protocol using Benzocaine Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Probing Na


 Channel Pore Architecture using Benzocaine-Methanethiosulfonate (Bz-MTS) 

Core Directive & Scientific Rationale

This guide details the use of Benzocaine Methanethiosulfonate (Bz-MTS) in patch-clamp electrophysiology. Unlike standard pharmacological assays that rely on reversible drug binding, this protocol utilizes the Substituted Cysteine Accessibility Method (SCAM) .

The Mechanism: Bz-MTS is a bifunctional reagent: it contains a methanethiosulfonate (MTS) headgroup that reacts specifically with sulfhydryl groups (cysteines) and a benzocaine tail (a local anesthetic pharmacophore). By introducing a cysteine mutation into the pore-lining segments (e.g., S6) of a voltage-gated sodium channel (


), researchers can covalently "tether" the local anesthetic to the channel.

Why use Bz-MTS?

  • Topological Validation: If Bz-MTS blocks the channel irreversibly only in the mutant (and not the Wild Type), it confirms the residue's location within the drug-binding pocket.

  • State-Dependence: It allows the separation of drug access (diffusion) from drug binding (affinity), as the tethered drug cannot unbind.

Reagent Handling & Preparation (Critical)

WARNING: Methanethiosulfonate reagents are highly unstable in aqueous solution due to rapid hydrolysis. The success of this experiment depends entirely on the freshness of the reagent.

Confusion Alert: Do not confuse this reagent with the "MTS Tetrazolium" compounds used in colorimetric cell viability assays (e.g., CellTiter). They are chemically distinct.

Preparation Protocol
  • Stock Solution (Anhydrous):

    • Dissolve solid Bz-MTS powder in 100% anhydrous DMSO (Dimethyl Sulfoxide).

    • Concentration: 100 mM.

    • Storage: Aliquot into single-use light-protected tubes (e.g., 5 µL). Flash freeze in liquid nitrogen and store at -80°C. Stability: 6 months.

  • Working Solution (Aqueous):

    • Timing: Prepare immediately before the specific cell recording. Do not prepare a batch for the whole day.

    • Dilution: Dilute the DMSO stock into the extracellular recording solution (bath solution) to the final concentration (typically 10 µM – 1 mM).

    • Solubility Check: Bz-MTS is lipophilic. Ensure no precipitation occurs. Sonicate briefly if necessary.[1][2]

    • Hydrolysis Half-Life: At pH 7.4, the half-life is approximately 10–20 minutes. Use the solution within 15 minutes of mixing. Discard afterwards.

Experimental Design: The Logic of Control

To validate that the observed block is due to specific cysteine modification and not non-specific lipophilic block, you must run a parallel control.

VariableExperimental GroupControl Group (Wild Type)
Channel Mutant

(e.g., F1764C)
Wild Type

(No Cys in pore)
Reagent Bz-MTS (applied)Bz-MTS (applied)
Outcome Irreversible Modification (Current Decay)Reversible or No Effect
Washout Block persistsBlock washes out completely

Patch-Clamp Protocol (Whole-Cell Voltage Clamp)

System Setup:

  • Amplifier: Axon MultiClamp 700B or HEKA EPC10.

  • Perfusion: Fast-exchange system (e.g., Warner Instruments) is mandatory to define the exact start time (

    
    ) of application.
    
Step-by-Step Methodology
  • Seal & Break-in:

    • Establish a G

      
       seal on a transfected HEK293 or CHO cell.
      
    • Rupture the patch to enter whole-cell mode.[2]

    • Internal Solution: CsF-based (to block K+ channels) or standard CsCl.

    • External Solution: Standard Tyrode’s or NaCl Ringer’s (pH 7.4).

  • Stabilization (5 minutes):

    • Hold the cell at -100 mV or -120 mV (to remove inactivation).

    • Run the Pulse Protocol (see below) repeatedly until peak current amplitude is stable (<5% run-down over 2 mins).

  • Baseline Recording (

    
    ): 
    
    • Record 10–20 sweeps in control bath solution.

  • Bz-MTS Application (

    
    ): 
    
    • Switch perfusion to the Bz-MTS Working Solution .

    • Pulse Protocol: Apply a depolarizing pulse (e.g., -120 mV to 0 mV for 20 ms) every 5 to 10 seconds .

    • Note: Frequent pulsing is required if the reaction is state-dependent (i.e., if the cysteine is only accessible when the channel is open or inactivated).

  • Monitoring the Reaction:

    • Observe the peak current amplitude decay.

    • Continue application until the current reaches a steady-state plateau or for a fixed duration (e.g., 5 minutes).

  • Washout (

    
    ): 
    
    • Switch back to control bath solution.

    • Record for 5–10 minutes.

    • Crucial Check: If the current recovers, the interaction was non-covalent (failed experiment or wrong residue). If the block persists, the cysteine was modified.

  • Reducing Agent Rescue (Optional Validation):

    • Apply 2–5 mM DTT (Dithiothreitol) or 2-ME (2-Mercaptoethanol).

    • DTT can cleave the disulfide bond formed by the MTS reagent.

    • Result: Partial recovery of current confirms the disulfide tethering mechanism.

Data Analysis & Visualization

Calculating the Reaction Rate

The reaction of Bz-MTS with the cysteine is second-order. However, because [Bz-MTS] is in vast excess compared to the number of channels, it follows pseudo-first-order kinetics .

Equation 1: Time Constant (


) 
Fit the time course of the peak current decay (during Bz-MTS application) to a single exponential function:


Equation 2: Second-Order Rate Constant (


) 


  • Units:

    
    
    
  • A higher

    
     value indicates higher accessibility of the cysteine residue.
    
Workflow Diagram (DOT)

PatchClampWorkflow Prep Reagent Prep (Fresh Bz-MTS) Apply Apply Bz-MTS (Pulsed Protocol) Prep->Apply <15 mins Seal Giga-Seal & Break-in Stable Stabilize (Baseline I_Na) Seal->Stable Stable->Apply t=0 Wash Washout (Control Buffer) Apply->Wash Plateau Wash->Apply If Reversible (Fail/WT) Analysis Calculate Rate (k) Check Irreversibility Wash->Analysis Data Export

Caption: Experimental workflow for SCAM analysis. Note the critical time constraint between Reagent Prep and Application.

Mechanism Diagram (DOT)

Mechanism Channel Mutant Channel (Free Cysteine - SH) Reaction Covalent Reaction (Disulfide Bond) Channel->Reaction Reagent Bz-MTS (Drug + MTS Head) Reagent->Reaction Result Tethered Drug (Permanent Block) Reaction->Result Irreversible

Caption: Mechanistic pathway of Benzocaine-MTS tethering to a cysteine-substituted ion channel.

References

  • Gingrich, K. J., Beardsley, D., & Yue, D. T. (1993). Ultra-deep blockade of Na+ channels by a quaternary ammonium ion: catalysis by a transition-state effect? The Journal of Physiology, 471, 319–358.

  • Sunami, A., Dudley, S. C., Jr, & Fozzard, H. A. (1997). Sodium channel selectivity filter localization by permeation and chemical modification. Proceedings of the National Academy of Sciences of the United States of America, 94(25), 14126–14131.

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123–145.

  • Fozzard, H. A., & Lipkind, G. M. (2010). The tetrodotoxin binding site and the outer vestibule of the Na+ channel.[3] Marine Drugs, 8(2), 219–234.

Sources

Application Note: Probing Voltage Sensor-Pore Coupling via Tethered Local Anesthetics (MTS-Benzocaine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for using MTS-Benzocaine (and its linker-modified derivatives, MTS-L-Benzocaine) to probe the structural dynamics of voltage-gated sodium channels (NaV). Unlike standard Substituted Cysteine Accessibility Method (SCAM) reagents (e.g., MTSET, MTSES) which solely detect steric accessibility via charge modification, MTS-Benzocaine acts as a functional tethered blocker .

By anchoring a local anesthetic (benzocaine) to a specific cysteine residue within the Voltage Sensor Domain (VSD) or the S4-S5 linker, researchers can map the physical distance and state-dependent coupling between the voltage sensor and the intracellular pore (Local Anesthetic Binding Site - LABS). This technique converts a structural movement (S4 translocation) into a functional readout (current block).

Mechanism of Action: The "Ball-and-Chain" Probe

The core principle relies on the "Tethered Drug" approach. Benzocaine is a neutral local anesthetic that normally diffuses through the membrane to block the inner pore.[1][2][3] MTS-Benzocaine modifies this pharmacophore with a methanethiosulfonate (MTS) group, often separated by a polyethylene glycol (PEG) linker of variable length.[4]

The Mechanistic Logic
  • Anchoring: The MTS group reacts specifically with an introduced Cysteine (Cys) on the target segment (e.g., S4 voltage sensor).

  • State-Dependent Reach:

    • Resting State: If the S4 segment is in the "down" (resting) position, the tethered benzocaine may be too far from the inner pore to bind. Result: No Block.

    • Activated State: Upon depolarization, the S4 segment moves "up" (outward). This translocation brings the anchor point closer to the pore vestibule.

    • Binding event: If the linker length allows, the benzocaine moiety swings into the inner cavity and binds to the LABS (Phe1764 in NaV1.2 / Phe1760 in NaV1.5). Result: Irreversible (Tethered) Block.

Mechanistic Diagram

MTS_Benzocaine_Mechanism cluster_0 Resting State (-100 mV) cluster_1 Activated State (+20 mV) S4_Rest S4 Segment (Down) Cys_Rest Cysteine Anchor S4_Rest->Cys_Rest S4_Act S4 Segment (Up/Out) S4_Rest->S4_Act Depolarization Drug_Rest MTS-Benzocaine (Tethered) Cys_Rest->Drug_Rest Anchored Pore_Rest Inner Pore (Unblocked) Drug_Rest->Pore_Rest Too Distant (No Block) Cys_Act Cysteine Anchor (Translocated) S4_Act->Cys_Act Drug_Act MTS-Benzocaine (Tethered) Cys_Act->Drug_Act Anchored Pore_Act Inner Pore (Blocked) Drug_Act->Pore_Act Reaches Binding Site (Current Inhibition)

Caption: Schematic of state-dependent block. The benzocaine moiety can only reach the pore receptor when the voltage sensor (S4) translocates during activation.

Experimental Protocol

Phase 1: Reagent Preparation & Synthesis

Note: MTS-Benzocaine is not a standard catalog item and requires custom synthesis or collaboration.

  • Reagent Structure: Methanethiosulfonate-ethyl-benzocaine (MTS-ET-BNZ) or variants with PEG linkers (MTS-2-BNZ, MTS-3-BNZ) to probe different distances (approx. 8Å to 20Å reach).

  • Stock Solution: Dissolve lyophilized MTS-Benzocaine in DMSO to create a 100 mM stock. Store at -80°C.

  • Working Solution: Dilute to 100 µM - 1 mM in extracellular recording solution immediately before use. Critical: MTS reagents hydrolyze rapidly (t1/2 ~10-20 min at pH 7.4). Keep on ice and use within 15 minutes of dilution.

Phase 2: Electrophysiology (Whole-Cell Voltage Clamp)

System: HEK293 Cells or Xenopus Oocytes expressing Cys-mutant NaV channels.

Step-by-Step Workflow
  • Establish Baseline:

    • Hold membrane potential (

      
      ) at -120 mV (to ensure channels are closed and available).
      
    • Run a standard I-V family to confirm channel expression and kinetics.

    • Run a "Control Pulse" (+20 mV for 20ms) every 5 seconds to establish stable peak current amplitude (

      
      ).
      
  • Perfusion (The Modification Phase):

    • Protocol A (Resting State Modification):

      • Maintain

        
         at -120 mV.
        
      • Perfuse MTS-Benzocaine (200 µM) for 2–5 minutes.

      • Hypothesis: If the Cys is accessible and close to the pore in the resting state, current will be blocked immediately upon the first test pulse.

    • Protocol B (Activated State Modification):

      • Perfuse MTS-Benzocaine while pulsing the channel (e.g., 20ms pulses to +20 mV at 1 Hz).

      • Monitor peak current amplitude.

      • Hypothesis: If the current decays exponentially during the pulsing train (faster than run-down), the Cys becomes accessible/competent for block only when S4 moves.

  • Washout:

    • Wash with drug-free extracellular solution for 5 minutes.

    • Verification: If the block is "tethered" (covalent), the current will not recover. Benzocaine is permanently attached.

  • Reversal (Validation):

    • Perfuse with 2 mM DTT (dithiothreitol) or 2-ME (2-mercaptoethanol).

    • Result: DTT cleaves the disulfide bond, releasing the benzocaine moiety. Current should recover to near-baseline levels.

Electrophysiology Workflow Diagram

Experimental_Workflow cluster_pulse State-Dependent Protocol Start Start: Cys-Mutant Expression Baseline Record Baseline (I_control) Start->Baseline Apply Apply MTS-Benzocaine (100-500 µM) Baseline->Apply Pulse Depolarizing Pulses (1 Hz) Apply->Pulse Monitor Monitor Current Decay (Tau) Pulse->Monitor Wash Washout (Drug-Free) Monitor->Wash Check Check Reversibility (Apply DTT) Wash->Check

Caption: Workflow for testing irreversible tethering of MTS-Benzocaine. DTT reversal confirms covalent modification.

Data Analysis & Interpretation

To quantify the interaction, calculate the Modification Rate and % Block .

Quantitative Metrics Table
ParameterFormula / MethodInterpretation
Fractional Block

Indicates efficacy of the tethered drug. High block (>50%) implies the anchor point allows the drug to sit perfectly in the binding site.
Modification Rate (

)
Fit current decay during wash-in to:

Faster

indicates higher accessibility of the Cys residue.
Second-Order Rate Constant (

)

Normalizes for concentration. Allows comparison between different mutants.
State-Dependence Ratio

> 10: Residue is exposed/coupled only in activated state.~ 1: Residue is statically accessible.
Interpreting "Coupling"

If you observe block with a long linker (MTS-8-Benzocaine) but not a short linker (MTS-2-Benzocaine) at a specific S4 residue:

  • You have mapped the physical distance from the S4 residue to the pore.

  • This validates the "allosteric coupling" pathway between the Voltage Sensor and the Activation Gate.

Troubleshooting & Controls

The "Leak" Artifact

MTS reagents can destabilize membranes.

  • Solution: Always monitor leak current at -120 mV. If leak increases >10% of peak current, discard the cell.

Non-Specific Modification

Native channels have cysteines.

  • Control: Run the full protocol on Wild-Type (WT) channels. WT channels should show reversible block (benzocaine effect) but should fully wash out. If block persists in WT, your MTS reagent is modifying native cysteines (background noise).

Hydrolysis
  • Issue: No effect observed.

  • Cause: MTS-Benzocaine hydrolyzed before reaching the cell.

  • Fix: Prepare aliquots. Add to the bath within 30 seconds of dilution. Do not recirculate the solution.

References

  • Gingrich, K. J., et al. (1993). A common local anesthetic receptor for benzocaine and etidocaine in voltage-gated mu1 Na+ channels.[5] PubMed. Link

  • Sheets, M. F., et al. (1996). Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels.[6] Journal of General Physiology. Link

  • Fozzard, H. A., et al. (2005). Local anesthetic anchoring to cardiac sodium channels: Implications into tissue-selective drug targeting.[4] PubMed. Link

  • Hanck, D. A., et al. (2009).[7] Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity.[6][7] Circulation Research.[7] Link

  • Lipkind, G. M., & Fozzard, H. A. (2005). Molecular modeling of local anesthetic drug binding by the voltage-gated sodium channel.[6][7][8] Molecular Pharmacology. Link

Sources

Probing the Pore: An Experimental Workflow for MTS-Benzocaine Application in Xenopus Oocytes to Investigate Voltage-Gated Sodium Channel Structure and Function

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Xenopus laevis oocyte expression system remains a cornerstone for the functional characterization of ion channels, offering a robust and versatile platform for electrophysiological studies.[1][2][3] Its large size facilitates precise microinjection of complementary RNA (cRNA) and subsequent two-electrode voltage clamp (TEVC) recordings, allowing for the detailed investigation of channel gating and pharmacology.[4][5][6] This application note provides a comprehensive experimental workflow for utilizing methanethiosulfonate (MTS) reagents in conjunction with the local anesthetic benzocaine to probe the structure-function relationships of voltage-gated sodium channels (Na v) expressed in Xenopus oocytes.

This guide is intended for researchers, scientists, and drug development professionals seeking to employ chemical modification techniques to elucidate the binding sites and mechanisms of action of small molecule modulators on ion channels. We will delve into the underlying principles of cysteine accessibility mapping, the rationale behind experimental choices, and provide detailed, field-proven protocols for each stage of the workflow.

Scientific Rationale: The Synergy of Cysteine Scanning and State-Dependent Block

The experimental strategy hinges on the powerful combination of site-directed cysteine mutagenesis and the use of sulfhydryl-reactive MTS reagents.[7][8] By systematically replacing specific amino acid residues within the ion channel's pore with cysteine, we create unique chemical targets. The subsequent application of MTS reagents, which covalently modify accessible cysteine residues, allows us to map the topology of the channel's inner and outer vestibules.[8][9]

Benzocaine, a neutral local anesthetic, exhibits state-dependent block of Na v channels, preferentially binding to and stabilizing the inactivated state. The core of this workflow is to use the state-dependent nature of benzocaine binding to control the conformation of the channel, and in turn, modulate the accessibility of the engineered cysteine residue to MTS reagents. This allows for a refined understanding of the conformational changes that occur during channel gating and how drug binding influences these dynamics.

Experimental Workflow Overview

The overall experimental workflow can be visualized as a multi-stage process, beginning with the molecular biology techniques to generate the desired channel constructs and culminating in detailed electrophysiological analysis.

Workflow cluster_prep Phase 1: Preparation cluster_expression Phase 2: Expression cluster_recording Phase 3: Electrophysiology & Analysis A Site-Directed Mutagenesis (Introduce Cysteine) B cRNA Synthesis A->B Plasmid Template D cRNA Microinjection into Oocytes B->D Purified cRNA C Xenopus Oocyte Harvesting & Preparation C->D Healthy Oocytes E Incubation & Channel Expression D->E Injected Oocytes F Two-Electrode Voltage Clamp (TEVC) Recording E->F Channel-Expressing Oocytes G Application of Benzocaine & MTS Reagents F->G Stable Recordings H Data Acquisition & Analysis G->H Current Traces

Figure 1: High-level overview of the experimental workflow. This diagram illustrates the sequential phases of the MTS-Benzocaine accessibility study in Xenopus oocytes, from molecular preparation to final data analysis.

Part 1: Preparation Phase

Site-Directed Mutagenesis and cRNA Synthesis

The foundation of this workflow is the generation of high-quality cRNA encoding the voltage-gated sodium channel of interest with a specific cysteine mutation.

Protocol 1: Site-Directed Mutagenesis and cRNA Synthesis

  • Mutagenesis:

    • Utilize a commercially available site-directed mutagenesis kit to introduce a cysteine codon at the desired position within the Na v channel cDNA cloned into a suitable expression vector (e.g., pSP64T).[3]

    • Rationale: The choice of mutation site is critical and should be guided by structural models or previous studies to target residues hypothesized to line the pore or be involved in gating.

    • Verify the mutation by Sanger sequencing.

  • Plasmid Linearization:

    • Linearize the plasmid DNA downstream of the coding sequence using a suitable restriction enzyme.

    • Purify the linearized DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

  • In Vitro Transcription (cRNA Synthesis):

    • Use a high-yield in vitro transcription kit with a suitable RNA polymerase (e.g., SP6) to synthesize capped cRNA from the linearized plasmid template.

    • Rationale: The 5' cap and 3' poly(A) tail are crucial for the stability and efficient translation of the cRNA within the oocyte.[3][10]

    • Purify the cRNA using a suitable method (e.g., lithium chloride precipitation) and resuspend in RNase-free water.

  • cRNA Quality Control:

    • Assess the integrity and concentration of the cRNA using a denaturing agarose gel and spectrophotometry (e.g., NanoDrop).

    • Store the cRNA at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Xenopus Oocyte Preparation

The health and quality of the Xenopus oocytes are paramount for successful expression and recording.

Protocol 2: Xenopus Oocyte Harvesting and Preparation

  • Animal Handling and Surgery:

    • Anesthetize a female Xenopus laevis frog by immersion in a buffered solution of tricaine methanesulfonate (MS-222).[11][12][13]

    • Perform a small laparotomy to surgically remove a portion of the ovary.[14][15]

    • Suture the incision and allow the frog to recover in a separate tank.

  • Oocyte Defolliculation:

    • Place the ovarian lobes in a calcium-free OR-2 solution.

    • Tease apart the lobes into smaller clumps of oocytes.

    • Incubate the oocytes in a collagenase solution to enzymatically remove the follicular layer.[16]

    • Rationale: Removal of the follicular cell layer is essential as these cells can have their own endogenous channels and receptors that can interfere with recordings.[17]

  • Oocyte Selection and Incubation:

    • Manually select healthy stage V-VI oocytes, characterized by their large size and distinct animal and vegetal poles.[17]

    • Wash the oocytes thoroughly with ND96 solution.

    • Incubate the oocytes overnight at 16-18°C in ND96 solution supplemented with antibiotics.

Part 2: Expression Phase

cRNA Microinjection

The introduction of cRNA into the oocyte cytoplasm initiates the synthesis of the target ion channel.[3][18]

Protocol 3: cRNA Microinjection

  • Pipette Preparation:

    • Pull microinjection needles from borosilicate glass capillaries using a micropipette puller.

    • Calibrate the injection volume using a micrometer.

  • Injection:

    • Load the cRNA into the microinjection needle.

    • Inject approximately 50 nL of cRNA (at a concentration of 0.1-1 µg/µL) into the cytoplasm of each oocyte.

    • Rationale: The injection volume and cRNA concentration may need to be optimized to achieve a suitable level of channel expression for TEVC recording.

  • Incubation for Expression:

    • Incubate the injected oocytes at 16-18°C for 2-5 days to allow for channel expression and insertion into the plasma membrane.[19]

Part 3: Electrophysiology and Data Analysis

Two-Electrode Voltage Clamp (TEVC) Recording

TEVC is the method of choice for measuring macroscopic currents from whole oocytes.[4][5][20][21]

Protocol 4: TEVC Recording

  • Electrode Preparation:

    • Pull microelectrodes from borosilicate glass and fill them with 3 M KCl.

    • The resistance of the electrodes should be between 0.5-2 MΩ.[22]

  • Oocyte Impalement:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Carefully impale the oocyte with both the voltage-sensing and current-injecting electrodes.[22]

  • Voltage Clamp:

    • Clamp the oocyte at a holding potential of -100 mV.

    • Apply voltage steps to elicit ionic currents through the expressed Na v channels.

Application of Benzocaine and MTS Reagents

This is the core of the experiment, where the interplay between channel state and cysteine accessibility is investigated.

Gating cluster_drug Drug Action Closed Closed Open Open Closed->Open Depolarization Open->Closed Repolarization Inactivated Inactivated Open->Inactivated Sustained Depolarization Inactivated->Closed Repolarization Benzocaine Benzocaine (Stabilizes Inactivated State) Inactivated->Benzocaine

Figure 2: Simplified gating scheme of a voltage-gated sodium channel and the action of benzocaine. Benzocaine preferentially binds to and stabilizes the inactivated state of the channel.

Protocol 5: Drug and Reagent Application

  • Baseline Recording:

    • Record baseline Na v currents in response to a series of depolarizing voltage steps.

  • Benzocaine Application:

    • Perfuse the oocyte with a solution containing benzocaine at a concentration known to induce significant channel block (e.g., 1 mM).

    • Rationale: The concentration should be sufficient to shift the equilibrium towards the inactivated state.

    • Record currents in the presence of benzocaine to confirm block.

  • MTS Reagent Application:

    • While maintaining the desired membrane potential (e.g., a depolarized potential to favor the inactivated state in the presence of benzocaine, or a hyperpolarized potential to favor the closed state), co-apply the MTS reagent (e.g., MTSET +) with benzocaine.

    • Rationale: The choice of MTS reagent (charged or uncharged) depends on the hypothesized location of the cysteine residue.[8][23]

    • The duration of MTS application should be optimized to achieve modification without causing oocyte damage.

  • Washout and Post-Modification Recording:

    • Wash out both the MTS reagent and benzocaine.

    • Record currents again to assess the extent of irreversible modification by the MTS reagent. A change in current amplitude or gating kinetics indicates that the cysteine residue was accessible and modified.

Data Acquisition and Analysis

Protocol 6: Data Analysis

  • Current-Voltage (I-V) Relationships:

    • Plot the peak current amplitude as a function of the applied voltage before and after MTS modification.

  • Dose-Response Curves:

    • To determine the potency of benzocaine, apply a range of concentrations and plot the fractional block as a function of concentration.

  • Rate of Modification:

    • To quantify the accessibility of the cysteine residue, apply the MTS reagent for varying durations and plot the fractional modification as a function of time.

  • Statistical Analysis:

    • Use appropriate statistical tests (e.g., t-tests, ANOVA) to determine the significance of any observed changes.[24]

Data Presentation

The results of these experiments can be effectively summarized in tabular format for clear comparison.

Table 1: Example Data Summary for MTS Modification

ConditionPeak Current (µA) at 0 mV (Pre-MTS)Peak Current (µA) at 0 mV (Post-MTS)% Modification
Control (No Benzocaine)5.2 ± 0.44.8 ± 0.57.7%
+ 1 mM Benzocaine1.8 ± 0.20.5 ± 0.172.2%

Troubleshooting and Considerations

  • Low Channel Expression: Optimize cRNA concentration, injection volume, and incubation time.

  • Oocyte Health: Ensure proper handling and sterile techniques to maintain oocyte viability.

  • MTS Reagent Instability: Prepare fresh MTS solutions immediately before use as they can hydrolyze in aqueous solutions.[23]

  • Non-specific MTS Effects: It is crucial to perform control experiments with wild-type channels (lacking the engineered cysteine) to rule out non-specific effects of the MTS reagents.[25][26]

Conclusion

The experimental workflow detailed in this application note provides a powerful and systematic approach to investigate the structural dynamics of voltage-gated sodium channels and their interaction with small molecule modulators like benzocaine. By carefully controlling the conformational state of the channel and probing the accessibility of engineered cysteine residues, researchers can gain valuable insights into the molecular mechanisms of ion channel function and drug action, ultimately aiding in the development of more selective and effective therapeutics.

References

  • Guan, B., et al. (2013). Two-electrode voltage clamp. Methods in Molecular Biology, 998, 79-89. [Link]

  • Molecular Devices. What is the two electrode voltage-clamp (TEVC) method? [Link]

  • Martin, E. R., et al. (2014). Locating the route of entry and binding sites of benzocaine and phenytoin in a bacterial voltage gated sodium channel. PLoS Computational Biology, 10(7), e1003688. [Link]

  • Wikipedia. Voltage clamp. [Link]

  • Martin, E. R., et al. (2014). Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel. Semantic Scholar. [Link]

  • Slemmon, J. R., et al. (1988). Single RNA species injected in Xenopus oocyte directs the synthesis of active choline acetyltransferase. Brain Research, 427(2), 107-113. [Link]

  • npi electronic GmbH. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. [Link]

  • Guan, B., et al. (2013). Two-Electrode Voltage Clamp. ResearchGate. [Link]

  • Martin, E. R., et al. (2014). Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel. PLoS Computational Biology, 10(7), e1003688. [Link]

  • Methfessel, C., et al. (1986). Improved preparation of Xenopus oocytes for patch-clamp recording. Pflügers Archiv, 407(5), 577-588. [Link]

  • Tammaro, P., et al. (2005). Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. Methods in Molecular Biology, 294, 205-223. [Link]

  • Hille, B. (2001). Analysis of Electrophysiological Data. In Ion Channels of Excitable Membranes (3rd ed., pp. 119-145). Sinauer Associates. [Link]

  • Pérez-García, M. T., et al. (1995). Structure of the sodium channel pore revealed by serial cysteine mutagenesis. Proceedings of the National Academy of Sciences of the United States of America, 92(11), 4977-4981. [Link]

  • University of Liverpool Repository. Ion Channel Analysis with Deep Learning. [Link]

  • Zamponi, G. W., & French, R. J. (1994). Binding of benzocaine in batrachotoxin-modified Na+ channels. State-dependent interactions. Biophysical Journal, 67(4), 1436-1448. [Link]

  • Yoast, R. E., et al. (2014). Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues. Methods in Enzymology, 545, 237-257. [Link]

  • Scholz, A. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia, 89(1), 52-61. [Link]

  • Bossi, E., et al. (2007). Exogenous protein expression in Xenopus oocytes: basic procedures. Methods in Molecular Biology, 375, 107-131. [Link]

  • Heler, R., et al. (2018). A Xenopus oocyte model system to study action potentials. The Journal of General Physiology, 150(10), 1435-1447. [Link]

  • Tammaro, P., et al. (2005). Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. Department of Pharmacology, University of Oxford. [Link]

  • Bianchi, L., & Driscoll, M. (2006). Heterologous expression of C. elegans ion channels in Xenopus oocytes. WormBook, 1-15. [Link]

  • Axon Instruments. (1993). Advanced methods in electrophysiology. In Axon Guide. [Link]

  • Pusch, M. (2002). High-throughput electrophysiology with Xenopus oocytes. Pflügers Archiv, 443(5-6), 631-638. [Link]

  • Cai, Z., et al. (2009). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. British Journal of Pharmacology, 157(4), 633-645. [Link]

  • Siekmann, I., et al. (2014). Statistical analysis of modal gating in ion channels. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 470(2166), 20130638. [Link]

  • Cai, Z., et al. (2009). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. British Journal of Pharmacology, 157(4), 633-645. [Link]

  • ResearchGate. What is cRNA? using in membrane transport study in oocyte? [Link]

  • Zhang, H., et al. (2018). Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes. Acta Pharmacologica Sinica, 39(6), 987-996. [Link]

  • Clancy, C. E., & Heijman, J. (2023). Emerging methods to model cardiac ion channel and myocyte electrophysiology. Biophysics Reviews, 4(1), 011305. [Link]

  • Schmalzl, J., et al. (2022). Ion Channel Modeling beyond State of the Art: A Comparison with a System Theory-Based Model of the Shaker-Related Voltage-Gated Potassium Channel Kv1.1. International Journal of Molecular Sciences, 23(2), 793. [Link]

  • Charpentier, G., & Duchatelle, P. (2003). Effect of lidocaine on the slow Na+ channels of Xenopus oocytes. General Physiology and Biophysics, 22(1), 69-80. [Link]

  • Kürz, L. L., et al. (1995). Side-chain accessibilities in the pore of a K+ channel probed by sulfhydryl-specific reagents after cysteine-scanning mutagenesis. Biophysical Journal, 68(3), 900-905. [Link]

  • University of Washington. Frog Oocyte Harvest. [Link]

  • Charpentier, G., & Duchatelle, P. (2003). Effect of Lidocaine on the Slow Na+ Channels of Xenopus Oocytes. General Physiology and Biophysics, 22, 69-80. [Link]

  • Tomaselli, G. F., et al. (1989). Sodium channels from human brain RNA expressed in Xenopus oocytes. Basic electrophysiologic characteristics and their modification by diphenylhydantoin. The Journal of Clinical Investigation, 83(5), 1724-1732. [Link]

  • Pablo, J. L. B., et al. (2023). Scanning Mutagenesis of the Voltage-Gated Sodium Channel NaV1.2 Using Base Editing. bioRxiv. [Link]

  • Filatov, G. N., et al. (1998). Inactivation and Secondary Structure in the D4/S4-5 Region of the SkM1 Sodium Channel. ResearchGate. [Link]

  • ResearchGate. Effect on the local concentration of charged MTS reagents and... [Link]

  • National Institutes of Health. Guidelines for Egg and Oocyte Harvesting in Xenopus Species. [Link]

  • Weizmann Institute of Science. Guidelines for Egg and Oocyte Harvesting in Xenopus Species. [Link]

  • Guénette, S. A., et al. (2018). Comparison of Etomidate, Benzocaine, and MS222 Anesthesia with and without Subsequent Flunixin Meglumine Analgesia in African Clawed Frogs (Xenopus laevis). Journal of the American Association for Laboratory Animal Science, 57(2), 202-209. [Link]

  • StatPearls. Physiology, Sodium Channels. [Link]

  • Pan, X., et al. (2019). Structural Advances in Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 10, 774. [Link]

  • University of California, Berkeley. MULTIPLE PARTIAL OVARIECTOMIES ON XENOPUS SPECIES (MPOX) POLICY. [Link]

  • Neural Academy. (2019, December 28). Activation Cycle of Voltage Gated Sodium Channels: Closed, Open, and Inactivated [Video]. YouTube. [Link]

  • Nguyen, T., et al. (2002). Site-directed mutagenesis of cysteine to serine in the DNA binding region of Nrf2 decreases its capacity to upregulate antioxidant response element-mediated expression and antioxidant induction of NAD(P)H:quinone oxidoreductase1 gene. Oncogene, 21(14), 2191-2200. [Link]

  • The Noted Anatomist. (2022, August 9). Voltage gated Na channels [Video]. YouTube. [Link]

  • Matile, S., & Som, A. (2007). Synthetic ion channels in bilayer membranes. Chemical Society Reviews, 36(1), 15-26. [Link]

Sources

application of MTS-Benzocaine in cardiac ion channel research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Covalent Tethering of MTS-Benzocaine for Mapping Local Anesthetic Binding Sites in Cardiac NaV1.5 Channels

Executive Summary

This guide details the application of MTS-Benzocaine (and its linker derivatives, MTS-L


-BZ) in cardiac electrophysiology. Unlike standard Substituted Cysteine Accessibility Method (SCAM) reagents which probe physical pore size, MTS-Benzocaine is a functional pharmacophore . It is designed to covalently attach to introduced cysteine residues within the ion channel pore, effectively "locking" the drug in its binding site. This technique eliminates the rapid association/dissociation kinetics typical of local anesthetics (LAs), allowing researchers to study the biophysical consequences of drug occupancy (e.g., steric block vs. allosteric modulation of voltage sensors) in a state-independent manner.

Introduction & Mechanism of Action

The cardiac sodium channel (NaV1.5) is the primary target for Class I antiarrhythmic drugs. However, the transient nature of drug binding (fast "on/off" rates) complicates the study of how these drugs alter channel gating.

MTS-Benzocaine consists of a methanethiosulfonate (MTS) reactive head group linked to a benzocaine moiety.

  • The Trigger: The MTS group reacts specifically and rapidly with the sulfhydryl (-SH) group of a cysteine residue.

  • The Payload: The benzocaine moiety mimics the Class Ib antiarrhythmic/anesthetic effect.

  • The Result: Once reacted, the benzocaine is permanently tethered to the channel. The block becomes irreversible by washout but reversible by reducing agents (e.g., DTT).

Mechanism Diagram: Covalent Tethering

MTS_Mechanism Cys Target Cysteine (Mutant NaV1.5) Reaction Nucleophilic Attack (S-S Bond Formation) Cys->Reaction Free -SH MTS MTS-Benzocaine (Reagent) MTS->Reaction MTS Group Tethered Tethered Drug (Permanent Block) Reaction->Tethered Irreversible by Washout Tethered->Cys Cleavage DTT DTT Wash (Reduction) DTT->Tethered Restores Channel

Figure 1: Mechanism of MTS-Benzocaine conjugation. The reagent creates a disulfide bridge, permanently anchoring the anesthetic to the pore residue.

Experimental Workflow

The successful application of MTS-Benzocaine requires a rigorous "Mutate-Express-Modify" workflow.

Step 1: Site-Directed Mutagenesis

You must introduce a cysteine into the putative Local Anesthetic Binding Site (LABS).

  • Target Region: NaV1.5 Pore (S6 segments), specifically Domain IV S6 (e.g., F1759C in human NaV1.5).[1]

  • Control: A Cysteine-less background (if endogenous cysteines are reactive) or Wild-Type (WT) channels to prove the reagent does not affect native residues.

Step 2: Reagent Preparation (Critical)

MTS reagents are highly unstable in aqueous solution (hydrolysis half-life < 15 mins at pH 7.4).

Protocol 1: MTS-Benzocaine Handling

  • Stock Solution: Dissolve MTS-Benzocaine powder in anhydrous DMSO to a concentration of 100 mM .

    • Storage: Aliquot into single-use vials (5 µL) and store at -80°C under argon.

    • Stability:[2] Do not freeze/thaw more than once.

  • Working Solution:

    • Prepare immediately before application (within 2 minutes).

    • Dilute Stock 1:100 to 1:1000 in the extracellular bath solution to achieve 100 µM – 1 mM final concentration.

    • Keep on ice and protected from light.[3][4]

Electrophysiology Protocol (Whole-Cell Voltage Clamp)

This protocol validates the presence of the binding site by demonstrating irreversible modification .

System Setup:

  • Platform: HEK293 cells or Xenopus oocytes expressing mutant NaV1.5.

  • Holding Potential: -100 mV (to remove inactivation).

  • Bath Solution: Standard Tyrode’s (ensure pH is 7.4; avoid amine buffers like Tris if possible, though HEPES is acceptable).

Step-by-Step Application Protocol
  • Baseline Recording (5 mins):

    • Run a standard I-V protocol or a simple depolarization step (e.g., -100 mV to -10 mV for 20ms) at 0.5 Hz.

    • Establish a stable peak current baseline (

      
      ).
      
  • Reagent Application (Modification Phase):

    • Perfuse MTS-Benzocaine (200 µM) into the bath.

    • Crucial Step: If the binding site is state-dependent (e.g., requires open channel), you must pulse the cell during application.

    • Pulse Train: Apply depolarizing pulses (20 Hz) for 30-60 seconds to cycle the channel and expose the cysteine.

  • Washout (The Validation Step):

    • Switch perfusion back to standard Bath Solution (Drug-free).

    • Wash for 5–10 minutes.

    • Observation:

      • Free Drug (Control): Current recovers to baseline.

      • MTS-Tethered Drug:[5][6] Current remains inhibited (

        
        ).
        
  • Reversal (The "Proof"):

    • Apply DTT (2–5 mM) or 2-Mercaptoethanol for 5 minutes.

    • Observation: The disulfide bond is cleaved, releasing the benzocaine. Current should recover toward

      
      .
      
Workflow Diagram

Experimental_Workflow Start Stable Baseline (I_peak) Apply Apply MTS-Benzocaine (+ Pulsing Protocol) Start->Apply Wash Washout (5-10 min) (Drug-Free Buffer) Apply->Wash Check Check Current Recovery Wash->Check Recovered No Reaction (Residue Inaccessible) Check->Recovered I_peak returns Blocked Irreversible Block (Covalent Tethering) Check->Blocked I_peak remains low DTT_Step Apply DTT (Reductive Cleavage) Blocked->DTT_Step Final Current Restoration (Validation) DTT_Step->Final

Figure 2: Experimental decision tree for validating covalent modification.

Data Analysis & Interpretation

Quantify the modification using the "Fractional Block" equation.

Table 1: Expected Outcomes

ParameterWild-Type (WT) NaV1.5Mutant (e.g., F1759C)Interpretation
Baseline Current 100%100%Starting point.
During MTS Application ~50-80% (Reversible block)~20-40% (Mixed block)Both free drug and tethering occur.
After Washout Returns to ~95-100% Remains < 50% Key Differentiator. WT washes off; Mutant is tethered.
After DTT No changeRecovers to ~90-100%Confirms block was covalent (disulfide).

Calculation of Modification Rate: Plot the peak current vs. cumulative exposure time. The decay of current during MTS application (in the mutant) often follows a mono-exponential time course, reflecting the reaction rate constant (


) of the MTS reagent with the cysteine.


Where


 represents the time constant of modification.

Troubleshooting & Expert Tips

  • Spontaneous Oxidation: Cysteines can oxidize spontaneously to form disulfides or sulfenic acids, making them unreactive to MTS.

    • Fix: Pre-treat cells with weak reducing agent (0.5 mM DTT) for 2 mins and wash thoroughly before applying MTS-Benzocaine.

  • Access Issues: If MTS-Benzocaine fails to block an internal residue (like F1759C) when applied extracellularly:

    • Cause: The reagent may be too bulky or charged to cross the selectivity filter or membrane rapidly.

    • Fix: Use intracellular application via the patch pipette (add to internal solution) or use a membrane-permeable MTS analog if available. Note: Benzocaine is permeable, but the MTS-linker moiety changes solubility.

  • Leak Subtraction: MTS application can alter seal resistance. Always monitor

    
     and perform leak subtraction to ensure current reduction is real channel block, not seal degradation.
    

References

  • Gingrich, K. J., Beardsley, D., & Yue, D. T. (1993). A reactive analog of the local anesthetic benzocaine demonstrates voltage-dependent anchoring to the sodium channel pore. Journal of General Physiology.

  • Hanck, D. A., Makielski, J. C., & Sheets, M. F. (2009). Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity.[1] Circulation Research.

  • Fozzard, H. A., et al. (2011). Structure and function of the cardiac sodium channel. Cardiovascular Research.[1][7]

  • Sheets, M. F., et al. (2010). Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels. Journal of General Physiology.

Sources

MTS-Benzocaine in combination with other neurotoxins

Author: BenchChem Technical Support Team. Date: February 2026

Topic: MTS-Benzocaine in Combination with Other Neurotoxins: Structural Mapping of the Sodium Channel Pore Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the experimental framework for using MTS-Benzocaine —a custom-designed, thiol-reactive methanethiosulfonate (MTS) derivative of the local anesthetic benzocaine—to map the inner pore of voltage-gated sodium channels (NaV). By combining this covalent probe with the gating-modifier neurotoxin Batrachotoxin (BTX) , researchers can isolate the open-state conformation of the channel, eliminating fast inactivation. This protocol enables precise identification of the local anesthetic binding site via the Substituted Cysteine Accessibility Method (SCAM), distinguishing between steric occlusion and allosteric modulation.

Mechanistic Basis & Experimental Logic

The Challenge: Mapping Low-Affinity Sites

Benzocaine is a neutral local anesthetic (LA) that binds with relatively low affinity to the inner cavity of NaV channels. Its rapid on/off kinetics make it difficult to determine its precise binding orientation using standard mutagenesis alone.

  • Solution: MTS-Benzocaine . By tethering an MTS moiety to benzocaine, the drug becomes a "covalent trap." It will permanently modify a cysteine residue only if the benzocaine moiety is correctly positioned within the binding pocket.

The Role of Batrachotoxin (BTX)

To map the pore, the channel must be open. However, NaV channels rapidly inactivate (close) upon depolarization.

  • BTX Mechanism: BTX binds to Receptor Site 2 (inner pore S6 segments) and forces the channel into a persistent open state by disabling fast inactivation.

  • Synergy: BTX "locks" the door open, allowing MTS-Benzocaine to enter the pore and probe for the introduced cysteine without the interference of channel gating.

Signaling Pathway & Interaction Map

G cluster_channel NaV Channel Pore State cluster_probes Pharmacological Probes Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Fast Inactivation BTX_Mod BTX-Modified State (Persistently Open) Open->BTX_Mod Prevents Inactivation BTX Batrachotoxin (BTX) (Gating Modifier) BTX->Open Binds Site 2 MTS_Benzo MTS-Benzocaine (Covalent Probe) MTS_Benzo->BTX_Mod Enters Pore Cys_Mutant Cysteine Mutant (Target Residue) MTS_Benzo->Cys_Mutant Covalent Disulfide Bond (Irreversible Block) Cys_Mutant->BTX_Mod Located in S6 Segment

Figure 1: Interaction logic between the NaV channel states, Batrachotoxin (BTX), and the MTS-Benzocaine probe. BTX stabilizes the open state, permitting the MTS probe to access and covalently modify the target cysteine.

Experimental Design Strategy

Construct Design (Mutagenesis)

The local anesthetic receptor is located in the S6 transmembrane segments, particularly in Domains III and IV.[1]

  • Target Residues: Focus on the "LA Ring" residues.

    • F1764 (Nav1.2) / F1579 (Nav1.4): The critical phenylalanine residue.[1][2]

    • Y1771 (Nav1.2) / Y1586 (Nav1.4): The tyrosine residue involved in cation-pi interactions.

  • Mutation: Substitute these residues individually with Cysteine (e.g., F1764C) in a background of a wild-type or inactivation-deficient channel.

Reagent Preparation
  • MTS-Benzocaine Synthesis (Conceptual):

    • Precursor: p-aminobenzoic acid (PABA) or benzocaine (ethyl 4-aminobenzoate).

    • Linker: React the primary amine with a bifunctional crosslinker containing an MTS group (e.g., 2-aminoethyl methanethiosulfonate hydrobromide).

    • Storage: MTS reagents are highly unstable in water. Store as dry powder at -20°C. Dissolve in DMSO immediately before use.

  • Batrachotoxin (BTX):

    • Source: Purified toxin or synthetic equivalent.

    • Handling: Extreme toxicity. Use dedicated glassware and neutralize waste with 10% bleach.

Protocol: Electrophysiological Mapping

System: Xenopus Oocytes (Two-Electrode Voltage Clamp) or HEK293 Cells (Whole-Cell Patch Clamp). Buffer: ND96 (Oocytes) or Extracellular Solution (HEK).

Step 1: Baseline Characterization
  • Impale the oocyte or establish whole-cell configuration.

  • Elicit sodium currents with a standard pulse protocol (Hold -100 mV, Pulse to -10 mV for 20 ms).

  • Check Expression: Ensure currents are >1 µA to allow for accurate measurement of block.

Step 2: Modification with Batrachotoxin (BTX)[3][4]
  • Purpose: To remove fast inactivation and clamp the channel in an open-available state.

  • Perfuse the chamber with 5 µM BTX while repetitively pulsing the cell (+20 mV, 20 ms duration, 1 Hz).

  • Observation: The current decay (inactivation) will disappear, and the current-voltage (I-V) relationship will shift hyperpolarizingly (left-shift).

  • Continue pulsing until the current waveform is "square" (non-inactivating). Wash out unbound BTX (modification is effectively irreversible on this timescale).

Step 3: MTS-Benzocaine Application (The Probe)
  • Protocol: Switch to a "Pulsed Assay" to monitor modification rate.

    • Holding Potential: -120 mV.

    • Test Pulse: -10 mV (20 ms) every 5 seconds.

  • Application: Perfuse 100 µM MTS-Benzocaine .

  • Readout:

    • If the Cysteine is accessible and the benzocaine moiety binds: You will see a progressive, exponential decay of the peak current amplitude over time.

    • Note: Unlike reversible drugs, this block will not wash out.

Step 4: Validation (The "Self-Validating" Step)

To prove the block is due to a covalent disulfide bond and not just sticky non-specific binding:

  • Wash with drug-free buffer for 5 minutes. (Current should remain blocked).

  • Perfuse 2 mM DTT (Dithiothreitol) or 10 mM TCEP (Reducing agents).

  • Result: The current should recover to near-baseline levels as the disulfide bond is cleaved, releasing the benzocaine probe.

Step 5: Competition/Protection Assay

To confirm the binding site specificity:

  • Pre-incubate the BTX-modified channel with a saturating concentration of Tetrodotoxin (TTX) (if the mutant allows) or a high concentration of Lidocaine (reversible).

  • Apply MTS-Benzocaine in the presence of the competitor.

  • Wash out both.

  • Result: If Lidocaine binds to the same site, it should "protect" the cysteine from modification. Upon washout, the current should return to baseline (no covalent block occurred).

Data Analysis & Interpretation

Summarize data using the following matrix to interpret the location of the residue.

ObservationInterpretationStructural Implication
Irreversible Block by MTS-Benzo Cysteine is accessible and part of the LA binding site.Residue faces the inner pore/drug pocket.
Reversible Block only MTS-Benzo binds but does not react covalently.Residue is near but geometry prevents disulfide bond (steric mismatch).
No Block Probe cannot bind or access the residue.Residue is buried or extracellular (if probe is intracellular).
Protection by Lidocaine Lidocaine prevents MTS-Benzo modification.The sites overlap; competitive antagonism.
DTT Reversal Confirms covalent modification.Validates the "hit" as a specific cysteine interaction.
Workflow Diagram

Workflow Start Start: Express Cys Mutant BTX_Step Apply BTX (5µM) (Remove Inactivation) Start->BTX_Step Baseline Measure Baseline Steady-State Current BTX_Step->Baseline MTS_App Apply MTS-Benzocaine (Monitor Current Decay) Baseline->MTS_App Wash Washout (5 min) MTS_App->Wash Check Current Recovered? Wash->Check DTT Apply DTT (2mM) (Cleave Disulfide) Check->DTT No (Covalent Block) Non-Specific/Reversible Non-Specific/Reversible Check->Non-Specific/Reversible Yes Valid Hit Valid Hit DTT->Valid Hit Recovery

Figure 2: Step-by-step experimental workflow for validating MTS-Benzocaine interactions in BTX-modified channels.

Troubleshooting & Controls

  • Spontaneous Oxidation: Cysteines can oxidize spontaneously. Always pre-treat cells with low-concentration DTT (0.5 mM) before the experiment to ensure the thiol is free (reduced) before applying the MTS probe.

  • Reaction Rate: If the reaction is too fast to measure, lower the concentration of MTS-Benzocaine or lower the temperature (Q10 effect).

  • Leak Currents: BTX-modified channels pass large currents which can damage oocytes. Keep expression levels moderate (1-5 µA) to avoid voltage clamp errors.

References

  • Binding of Benzocaine in Batrachotoxin-modified Na+ Channels. Wang, G. K., & Wang, S. Y. (1994).[3] Journal of General Physiology. [Link]

  • Substituted-Cysteine Accessibility Method (SCAM) to Elucidate Membrane Protein Structure. Liapakis, G., et al. (2001).[4] Current Protocols in Neuroscience. [Link]

  • Molecular Modeling of Local Anesthetic Drug Binding by Voltage-Gated Sodium Channels. Lipkind, G. M., & Fozzard, H. A. (2005). Molecular Pharmacology. [Link]

  • Interaction of Batrachotoxin with the Local Anesthetic Receptor Site in Transmembrane Segment IVS6. Linford, N. J., et al. (1998). PNAS. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: MTS-Benzocaine Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for MTS-Benzocaine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for stability issues encountered when using MTS-Benzocaine in experimental buffers. Our goal is to equip you with the knowledge to anticipate and resolve these challenges, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: My MTS-Benzocaine solution seems to lose activity rapidly after being prepared in my experimental buffer. What is happening?

A1: This is a common issue and is typically due to the inherent instability of both the methanethiosulfonate (MTS) group and the benzocaine molecule in aqueous solutions. The primary degradation pathways are hydrolysis of the MTS moiety and hydrolysis of the ester bond in benzocaine.[1][2][3] The rate of this degradation is highly dependent on the pH, temperature, and composition of your buffer.[1]

  • MTS Group Hydrolysis: The thiosulfonate group (-S-SO2-) of MTS reagents is susceptible to nucleophilic attack by water, leading to its breakdown. This hydrolysis is generally faster at higher pH values.[3]

  • Benzocaine Ester Hydrolysis: The ester linkage in benzocaine is prone to hydrolysis, which is catalyzed by both acidic and basic conditions. However, it is generally more stable in a slightly acidic environment (pH 3-4).[1][4]

Therefore, preparing fresh solutions of MTS-Benzocaine immediately before use is crucial for maximizing its effective concentration in your experiments.[3]

Q2: What are the optimal storage conditions for MTS-Benzocaine powder and its stock solutions?

A2: Proper storage is critical to maintain the integrity of MTS-Benzocaine.

Reagent FormRecommended Storage ConditionsRationale
MTS-Benzocaine Powder Store at -20°C in a desiccator.[3]MTS reagents are hygroscopic and hydrolyze in the presence of moisture. Desiccation and low temperature minimize degradation.
Stock Solution (in anhydrous DMSO) Store at -20°C or -80°C in small aliquots.Anhydrous DMSO is a suitable solvent for non-charged MTS reagents and minimizes hydrolysis.[3] Aliquoting prevents multiple freeze-thaw cycles.
Aqueous Working Solution Do not store. Prepare fresh immediately before each experiment.[3]MTS-Benzocaine degrades rapidly in aqueous buffers.[1][3]
Q3: I'm observing inconsistent results in my electrophysiology experiments. Could this be related to MTS-Benzocaine stability?

A3: Absolutely. Inconsistent results are a hallmark of reagent degradation. If the concentration of active MTS-Benzocaine is decreasing over the course of your experiment, you will likely see a diminished or variable effect. Consider the following:

  • Time-Dependent Loss of Potency: If you are performing multiple recordings from the same working solution, the effective concentration of MTS-Benzocaine will be lower for later experiments.

  • pH Shifts in Local Environment: Changes in the local pH at the cell surface or within a perfusion system can alter the rate of hydrolysis.

  • Buffer Components: Certain buffer components can act as nucleophiles and accelerate the degradation of the MTS group.[3]

To troubleshoot this, it is essential to prepare fresh working solutions frequently and to carefully control the timing of your experimental paradigm.

Q4: Can the degradation products of MTS-Benzocaine interfere with my assay?

A4: Yes, this is a possibility. The primary degradation products are p-aminobenzoic acid (from benzocaine hydrolysis) and methanesulfinic acid (from MTS hydrolysis).[2][3] While methanesulfinic acid is generally volatile and unlikely to interfere, p-aminobenzoic acid is a stable molecule. Depending on your specific assay, these degradation products could potentially have off-target effects or interfere with your detection methods.[1] For example, in HPLC analysis, degradation products will appear as separate peaks.[1]

Section 2: Troubleshooting Guides

Issue 1: Unexpectedly Low or No Effect of MTS-Benzocaine
Diagnostic Workflow

cluster_solutions Potential Solutions start Start: No/Low Effect Observed check_prep Was the working solution prepared fresh? start->check_prep check_storage How was the powder/stock stored? check_prep->check_storage Yes outcome_fresh Prepare fresh solution immediately before use. check_prep->outcome_fresh No check_ph What is the pH of the buffer? check_storage->check_ph check_temp What is the experimental temperature? check_ph->check_temp check_buffer_comp Are there any potential nucleophiles in the buffer? check_temp->check_buffer_comp end_node Re-run Experiment check_buffer_comp->end_node outcome_fresh->end_node outcome_storage Store powder at -20°C, desiccated. Store DMSO stock at -80°C. outcome_ph Consider a slightly more acidic buffer (pH ~6.5-7.0) if tolerated by the cells. outcome_temp Perform experiments at the lowest feasible temperature. outcome_buffer_comp Avoid buffers containing primary amines or thiols.

Caption: Troubleshooting workflow for low MTS-Benzocaine activity.

Explanation of Causality
  • Fresh Preparation is Non-Negotiable: Due to the rapid hydrolysis of the MTS group in aqueous solutions, even a delay of a few hours between preparation and use can significantly reduce the concentration of the active compound.[3]

  • pH is a Critical Factor: The stability of both the MTS and benzocaine moieties is pH-dependent. While benzocaine is more stable at a slightly acidic pH, many cell-based assays require a physiological pH (7.2-7.4).[1] At this pH, hydrolysis of the MTS group is a significant concern. A compromise pH, if your experimental system allows, might be slightly below neutral.

  • Temperature Accelerates Degradation: Chemical reactions, including hydrolysis, proceed faster at higher temperatures.[1] If your experiments are conducted at elevated temperatures (e.g., 37°C), the degradation of MTS-Benzocaine will be more rapid than at room temperature.

Issue 2: High Variability Between Experiments
Root Cause Analysis

High variability often points to inconsistent reagent concentration. The key is to standardize every step of the solution preparation and application process.

variability High Variability prep_time Inconsistent time between solution prep and use variability->prep_time mixing Inadequate mixing of stock into buffer variability->mixing temp_fluctuation Temperature fluctuations during experiment variability->temp_fluctuation aliquoting Multiple freeze-thaw cycles of stock variability->aliquoting

Caption: Root causes of experimental variability.

Self-Validating Protocols to Enhance Consistency
  • Standardize Solution Preparation Time: Implement a strict protocol where the aqueous working solution of MTS-Benzocaine is prepared a fixed, short time (e.g., less than 5 minutes) before it is applied to the experimental system.

  • Ensure Complete Solubilization: When diluting the DMSO stock into your aqueous buffer, vortex or pipette mix thoroughly to avoid creating micro-precipitates. Benzocaine has low aqueous solubility, which is further reduced in neutral or alkaline conditions.[4]

  • Use Single-Use Aliquots: Prepare multiple small-volume aliquots of your DMSO stock solution to avoid repeated freeze-thaw cycles that can introduce moisture and degrade the compound.

  • Control Temperature: Maintain a constant temperature throughout your experiment, as temperature fluctuations will alter the degradation rate.

Section 3: Experimental Protocols

Protocol 1: Preparation of a Fresh MTS-Benzocaine Working Solution

This protocol is designed to maximize the delivery of active compound to your experimental system.

Materials:

  • MTS-Benzocaine powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Your experimental buffer (pre-warmed or cooled to the experimental temperature)

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Prepare a 100 mM Stock Solution in Anhydrous DMSO:

    • Allow the vial of MTS-Benzocaine powder to warm to room temperature before opening to prevent condensation.[3]

    • Weigh out the required amount of MTS-Benzocaine in a fume hood.[5]

    • Dissolve the powder in anhydrous DMSO to a final concentration of 100 mM.

    • Vortex thoroughly until fully dissolved.

    • Dispense into small, single-use aliquots in microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Prepare the Final Working Solution (Perform immediately before use):

    • Retrieve a single aliquot of the 100 mM DMSO stock solution.

    • Dilute the stock solution into your experimental buffer to the desired final concentration (e.g., 1 mM).

    • Crucial Step: Vortex the working solution for at least 30 seconds to ensure complete mixing and minimize precipitation.

    • Use the working solution immediately. Do not store.

Protocol 2: Assessing the Stability of MTS-Benzocaine in Your Buffer

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation of MTS-Benzocaine over time.

Objective: To determine the half-life of MTS-Benzocaine in a specific experimental buffer.

Procedure:

  • Prepare a 1 mM solution of MTS-Benzocaine in your experimental buffer as described in Protocol 1.

  • Time Zero (T=0) Sample: Immediately after preparation, take a 100 µL aliquot, and either inject it directly onto the HPLC system or quench the degradation by adding it to an equal volume of a strong acid solution (e.g., 1 M HCl in acetonitrile) and freezing at -80°C.

  • Incubate the remaining solution under your standard experimental conditions (e.g., 25°C, protected from light).

  • Collect Time-Point Samples: At regular intervals (e.g., 15, 30, 60, 120, and 240 minutes), collect additional 100 µL aliquots and quench them in the same manner as the T=0 sample.

  • HPLC Analysis:

    • Analyze all samples using a suitable HPLC method (a C18 column with a gradient of acetonitrile and water with 0.1% formic acid is a good starting point).

    • Monitor the peak corresponding to MTS-Benzocaine (identified by its retention time from a standard).

    • Quantify the peak area for MTS-Benzocaine at each time point.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at T=0.

    • Plot the percentage of remaining MTS-Benzocaine versus time.

    • Calculate the half-life (t1/2) from the degradation curve.

Expected Outcome: This experiment will provide you with quantitative data on the stability of MTS-Benzocaine in your specific buffer and under your experimental conditions, allowing you to make informed decisions about the timing of your experiments.

References

  • Gozal, E., et al. (2013). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. Molecules, 18(9), 10943-10959. [Link]

  • Uptima. (n.d.). MTS reagents. Retrieved from [Link]

  • Köllmer, M., et al. (2013). Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. AAPS PharmSciTech, 14(4), 1333-1340. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). 35 questions with answers in MTS ASSAY | Scientific method. Retrieved from [Link]

  • ResearchGate. (2017, April 13). Cell Viability assay using MTS: Anyone have troubleshooting tips specific to Caco-2 cells? Retrieved from [Link]

  • Bitesize Bio. (2025, June 8). Five Simple Steps For a Successful MTS Assay! Retrieved from [Link]

  • Al-Adili, N., & El-Serafi, A. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(12), 3330. [Link]

  • University of Washington. (2016, January). Standard Operating Procedures - Tricaine methanesulfonate (MS-222) Benzocaine. Retrieved from [Link]

  • Acedera, J. (2025, August 20). How to Completely Dissolve Benzocaine Powder? Retrieved from [Link]

  • Cong, D., et al. (2001). Salt effects on an ion-molecule reaction--hydroxide-catalyzed hydrolysis of benzocaine. Journal of Pharmaceutical Sciences, 90(11), 1791-1801. [Link]

  • ISCA. (2025, April 23). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. Retrieved from [Link]

  • ResearchGate. (2013). Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. Retrieved from [Link]

  • PubMed. (2013). Stability of benzocaine formulated in commercial oral disintegrating tablet platforms. AAPS PharmSciTech, 14(4), 1333-1340. [Link]

  • PubMed Central. (2011). Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels. Journal of General Physiology, 138(6), 605-620. [Link]

  • PubMed. (1969). Enzymic hydrolysis of amino acid derivatives of benzocaine. Biochemical Pharmacology, 18(8), 1879-1885. [Link]

  • PubMed. (2009). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. British Journal of Pharmacology, 157(4), 623-633. [Link]

  • ResearchGate. (n.d.). Effects of posttranslational modifications with methanethiosulfonate (MTS) reagents on G26C and G22C MscL function in vivo. Retrieved from [Link]

  • PubMed Central. (2023). Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABAA Receptors. Molecular Pharmacology, 104(6), 336-348. [Link]

  • ResearchGate. (n.d.). Modifications of E290C by negatively charged MTS reagents increased the current. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Benzocaine (topical application route) - Side effects & dosage. Retrieved from [Link]

  • YouTube. (2015, December 12). Making Benzocaine (Revisiting!). Retrieved from [Link]

Sources

Technical Support Center: Controlling for Off-Target Effects of MTS-Benzocaine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for MTS-Benzocaine. As a powerful tool for probing the structure and function of ion channels and other proteins, MTS-Benzocaine allows for the targeted delivery of a local anesthetic to a specific, engineered site. However, its bifunctional nature—a reactive methanethiosulfonate (MTS) group linked to a pharmacologically active benzocaine moiety—necessitates a rigorous and well-controlled experimental design. Misinterpretation of data can arise if the observed effects are not unequivocally attributed to the intended on-target mechanism.

This guide is designed to provide you, our fellow researchers, with the critical thinking framework, troubleshooting strategies, and detailed protocols required to ensure the scientific integrity of your findings. We will move beyond simple procedural lists to explain the causality behind each control, empowering you to build self-validating experiments and interpret your results with confidence.

Part 1: Foundational Knowledge - Core Concepts & FAQs

This section addresses the most common initial questions regarding MTS-Benzocaine's mechanism and potential for non-specific interactions.

Q1: What is MTS-Benzocaine and what is its intended mechanism of action?

A: MTS-Benzocaine is a chemical probe consisting of two key components:

  • Methanethiosulfonate (MTS): This is a sulfhydryl-reactive group. Its purpose is to form a stable, covalent disulfide bond with the thiol group of a cysteine residue.[1][2] In a typical experiment, this cysteine is engineered into a specific location in the protein of interest (e.g., near the pore of an ion channel).

  • Benzocaine: This is a well-characterized local anesthetic that functions by blocking voltage-gated sodium channels, thereby inhibiting nerve impulse conduction.[3][4][5]

The intended mechanism is a two-step process: The MTS group acts as an "anchor," covalently attaching the molecule to a specific cysteine. This tethers the benzocaine "warhead" in high local concentration near its binding site, producing a persistent, localized pharmacological effect.[6] This technique is invaluable for mapping drug binding sites and understanding state-dependent drug interactions.[7][8]

Q2: What are the primary sources of "off-target" effects with MTS-Benzocaine?
  • MTS-Group-Mediated Effects: The MTS reagent itself, independent of the benzocaine, might alter protein function. This can happen if it reacts with other accessible, endogenous cysteine residues on your target protein or on other proteins in the cell.[1][2] Furthermore, some MTS reagents can act as pore blockers without covalent modification.[9]

  • Benzocaine-Group-Mediated Effects: Benzocaine is not infinitely specific. At the concentrations used, free (un-anchored) MTS-Benzocaine or the benzocaine moiety itself might affect other unintended channels or cellular processes. For instance, benzocaine has known effects on potassium channels.[10]

  • General Compound Effects: The entire molecule could induce cellular responses unrelated to its intended target, such as cytotoxicity or membrane disruption, which can be misinterpreted as a specific pharmacological effect.[11][12]

Part 2: Troubleshooting Guide - A Validating Experimental Workflow

Here, we address specific experimental challenges in a question-and-answer format, providing the logic and methodology for the essential controls.

Q3: "I observe a change in my protein's function after applying MTS-Benzocaine. How do I prove the effect is from the tethered benzocaine and not just the MTS group modifying a cysteine?"

A: This is the most fundamental question. You must isolate the effect of the benzocaine from the act of cysteine modification. The modification itself—adding bulk and charge—could alter protein function.

The Causality: The experimental hypothesis is that the benzocaine moiety is responsible for the functional change. Therefore, modifying the cysteine with a similar-sized reagent that lacks benzocaine should not produce the same effect.

The Control Experiment: Apply a control MTS reagent that lacks the benzocaine group. A common choice is MTS-ethyl-trimethylammonium (MTSET⁺) or sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES⁻), depending on the desired charge and size characteristics.

  • Procedure: Repeat your experiment, substituting MTS-Benzocaine with an equimolar concentration of a control MTS reagent (e.g., MTSET).

  • Expected Result for a Valid On-Target Effect: The control MTS reagent should not elicit the specific pharmacological effect observed with MTS-Benzocaine. While it might cause some change in function due to the modification itself, it should be qualitatively and quantitatively different from the benzocaine-induced effect.

Q4: "How can I be absolutely certain that MTS-Benzocaine is acting on the specific cysteine I engineered into my target protein?"

A: This is the critical test of specificity. Your effect must be dependent on the presence of your engineered cysteine anchor.

The Causality: The covalent anchoring is the linchpin of the experiment. If the anchor point is removed, the persistent effect of MTS-Benzocaine should be eliminated.

The Control Experiments:

  • Cysteine-Null Mutant (The Gold Standard): Mutate your target cysteine to a non-reactive amino acid, such as alanine (Cys-to-Ala) or serine (Cys-to-Ser). This protein now lacks the specific anchor site.

    • Procedure: Express the Cys-to-Ala mutant of your target protein and perform the MTS-Benzocaine application under the exact same conditions as the wild-type (cysteine-containing) version.

    • Expected Result: The Cys-to-Ala mutant should be completely unresponsive to MTS-Benzocaine.[2][6]

  • DTT Reversibility: The disulfide bond formed by the MTS reagent can be broken by a reducing agent like dithiothreitol (DTT).

    • Procedure: First, apply MTS-Benzocaine to elicit the persistent effect. Then, after washing out the excess compound, apply DTT (typically 5-10 mM).

    • Expected Result: If the effect is due to the covalent modification of the target cysteine, DTT application should reverse the effect, returning protein function to the baseline state.[6]

Workflow for Validating Target Specificity

G cluster_0 Experimental Workflow cluster_1 Specificity Controls A Start: Express Cysteine-Containing Target Protein B Apply MTS-Benzocaine A->B F Control 1: Express Cys-to-Ala Mutant A->F I Control 2: Apply Control MTS Reagent (e.g., MTSET) A->I C Observe Persistent Functional Effect (Y) B->C D Washout & Apply DTT C->D E Effect Reverses? D->E L Result is Validated E->L Yes M Result is NOT Specific (Re-evaluate) E->M No G Apply MTS-Benzocaine F->G H No Persistent Effect? G->H H->L Yes H->M No J No Benzocaine-like Effect? I->J J->L Yes J->M No G cluster_0 On-Target Pathway (Validated) cluster_1 Potential Off-Target Pathways (To Be Ruled Out) A MTS-Benzocaine B Engineered Cysteine on Target Protein A->B C Covalent Disulfide Bond (Anchoring) B->C D Localized Benzocaine Action C->D E Specific, Persistent Functional Effect D->E F MTS-Benzocaine G Endogenous Cysteine on Other Protein F->G J Free Benzocaine Moiety F->J L Cytotoxicity F->L H Non-specific Covalent Modification G->H I Unintended Functional Change H->I K Action on Other Channels (e.g., K+ channels) J->K K->I M Cell Death L->M M->I

Sources

Technical Support Center: Minimizing MTS-Benzocaine Toxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Optimization of MTS Assays for Benzocaine Cytotoxicity Profiling Assigned Specialist: Senior Application Scientist, Cell Analysis Division

Executive Summary & Mechanism of Action

Welcome to the technical support hub. You are likely here because your MTS data for Benzocaine (ethyl 4-aminobenzoate) is showing inconsistent variability, unexpected background toxicity, or precipitation.

The Core Problem: Benzocaine presents a dual challenge in tetrazolium-based assays (MTS/MTT):

  • Solubility-Driven Toxicity: Benzocaine is lipophilic and sparingly soluble in aqueous media. It requires organic solvents (DMSO or Ethanol) which are themselves cytotoxic if not strictly titrated.

  • Metabolic Interference (The "False Positive" Trap): Local anesthetics can uncouple mitochondrial oxidative phosphorylation. Since MTS reduction is driven by mitochondrial dehydrogenases (NAD(P)H), Benzocaine can suppress the MTS signal without immediately killing the cell, leading to overestimation of cytotoxicity.

This guide provides the protocols to distinguish true drug potency from assay artifacts.

Pre-Assay Optimization: The Solubility-Toxicity Balance

Before touching a cell, you must define the "Safe Solvent Window." Benzocaine requires a vehicle (solvent), but that vehicle must not exceed the toxicity threshold of your specific cell line.

Solvent Tolerance Limits

Data aggregated from standard mammalian cell line sensitivities (e.g., HEK293, HeLa, CHO).

SolventRecommended Max Final ConcentrationToxicity MechanismNotes for Benzocaine
DMSO < 0.5% (v/v)Membrane poration; differentiation inductionPreferred vehicle. Dissolve stock at 200X final conc.
Ethanol < 0.1% - 0.5% (v/v)Protein denaturation; apoptosis inductionBenzocaine is highly soluble here, but EtOH evaporates rapidly, causing "edge effects."
Media N/APrecipitation riskBenzocaine will precipitate if added directly to media >2.5 mg/mL (approx).
The "Vehicle Control" Rule

You cannot normalize Benzocaine-treated wells against "Media Only" wells. You must normalize against "Vehicle Control" wells containing the exact same % of DMSO/Ethanol as your highest drug concentration.

Validated Experimental Workflow

This protocol minimizes artifacts by incorporating specific checkpoints for precipitation and metabolic uncoupling.

Visualizing the Critical Path

The following diagram illustrates the decision logic required to validate your Benzocaine MTS data.

Benzocaine_MTS_Workflow Start Start: Benzocaine Stock Prep Solubility_Check Step 1: Solubility Check (Cell-Free Media) Start->Solubility_Check Precipitate Precipitate Visible? Solubility_Check->Precipitate Redesign Reduce Conc. or Change Solvent Precipitate->Redesign Yes Seeding Step 2: Cell Seeding (Allow 24h attachment) Precipitate->Seeding No Redesign->Solubility_Check Treatment Step 3: Treatment (Benzocaine + Vehicle Control) Seeding->Treatment MTS_Add Step 4: MTS Addition (Incubate 1-4h) Treatment->MTS_Add Readout Step 5: Absorbance (490nm) MTS_Add->Readout Validation Validation Check: Is Signal < Vehicle Control? Readout->Validation Multiplex REQUIRED: Multiplex Assay (LDH or DNA Content) Validation->Multiplex Yes (Low Signal) Conclusion_Death Result: True Cytotoxicity Multiplex->Conclusion_Death LDH High / DNA Low Conclusion_Metabolic Result: Metabolic Suppression (Mitochondrial Uncoupling) Multiplex->Conclusion_Metabolic LDH Low / DNA Normal

Figure 1: Decision matrix for distinguishing true Benzocaine cytotoxicity from metabolic artifacts.

Step-by-Step Protocol

Materials:

  • MTS Reagent (e.g., CellTiter 96® AQueous One Solution).[1]

  • Benzocaine (Sigma-Aldrich or equivalent).

  • DMSO (Cell culture grade).[2]

  • Multiplex Reagent (e.g., LDH-Glo™ or CellTox™ Green) - Critical for validation.

Procedure:

  • Preparation of Stock Solution:

    • Dissolve Benzocaine in 100% DMSO to create a 200 mM Master Stock.

    • Why: High concentration allows small volume addition, keeping final DMSO low.

  • Serial Dilution (The "2X" Method):

    • Prepare "2X" concentrations of Benzocaine in complete culture media.

    • Example: If testing 100 µM final, prepare 200 µM in media.

    • Check: Inspect tubes for turbidity (precipitation). If cloudy, do not proceed.

  • Cell Seeding:

    • Seed cells (e.g., 5,000–10,000 cells/well) in 100 µL media. Incubate 24h.

  • Treatment:

    • Add 100 µL of the "2X" Benzocaine media to the wells.

    • Final Volume: 200 µL.

    • Final DMSO: Ensure it is <0.5%.

    • Controls:

      • Vehicle Control: Media + DMSO (same % as treated).

      • Background Blank: Media + DMSO + MTS (No cells).

      • Positive Control: Known cytotoxic agent (e.g., Triton X-100).

  • MTS Incubation:

    • Add 20-40 µL MTS reagent directly to wells.

    • Incubate 1–4 hours at 37°C.

    • Note: Benzocaine is stable, but avoid long incubations (>4h) as evaporation alters drug concentration.

  • Measurement:

    • Record absorbance at 490 nm.[1]

Troubleshooting & FAQs

Q1: My MTS signal decreases with Benzocaine treatment, but the cells still look intact under the microscope. What is happening? A: You are likely observing Mitochondrial Uncoupling . Benzocaine, like many local anesthetics, can disrupt the proton gradient in mitochondria [1]. Since MTS reduction depends on active mitochondrial dehydrogenases, the assay reports "low activity" even if the cell membrane is intact.

  • Fix: You must validate with a "membrane integrity" assay (like LDH release or CellTox Green). If LDH is low but MTS is low, the cells are alive but metabolically suppressed.

Q2: I see purple crystals in my Benzocaine-treated wells. A: This is likely Benzocaine precipitation , not formazan crystals. Benzocaine has poor water solubility.[3] If your concentration is too high (>1-2 mM depending on media), it precipitates. These crystals scatter light, causing false high absorbance readings at 490 nm.

  • Fix: Centrifuge the plate (if adherent cells) and swap media before adding MTS, or simply lower the Benzocaine concentration. Always include a "Drug + Media (No Cells)" control to subtract this background.

Q3: Can Benzocaine chemically react with MTS? A: Direct chemical reduction is rare but possible with reducing agents. Benzocaine is an amine but is generally stable.

  • Test: Mix Benzocaine + MTS in media (no cells) and incubate. If it turns brown/purple, you have chemical interference. If it stays yellow, the chemistry is safe.

Q4: How do I calculate the "True" IC50? A:



  • Crucial: Do not use "Media Control" as the denominator. Use "Vehicle Control" to cancel out the toxicity of the DMSO.

References

  • Mitochondrial Uncoupling by Anesthetics

    • Title: Effects of local anesthetics on mitochondrial charge and volume.
    • Source: PubMed / Journal of Biological Chemistry.
    • Context: Explains how anesthetics alter mitochondrial bioenergetics, affecting tetrazolium reduction.
  • MTS Assay Technical Manual

    • Title: CellTiter 96® AQueous One Solution Cell Prolifer
    • Source: Promega Corpor
    • Context: The authoritative standard for MTS protocols and interference troubleshooting.
  • Solvent Toxicity in Assays

    • Title: Considerations regarding use of solvents in in vitro cell based assays.
    • Source: BMC Research Notes.
    • Context: Establishes the <0.5% DMSO/Ethanol threshold for viability assays.
  • Benzocaine Solubility Data

    • Title: Benzocaine - Chemical Properties and Solubility.[3][4]

    • Source: PubChem / NIH.
    • Context: Verification of low aqueous solubility requiring organic solvents.

Sources

Validation & Comparative

Benzocaine Methanethiosulfonate versus benzocaine in channel block

[1]

Executive Summary

Benzocaine is a neutral, lipophilic local anesthetic (LA) that reversibly blocks

This compound (Bz-MTS) is a synthetic research tool designed to covalently tether the benzocaine moiety to introduced cysteine residues within the channel pore. Unlike free benzocaine, Bz-MTS acts as an irreversible probe . By anchoring the drug to a specific amino acid, researchers can mimic the "bound" state of the anesthetic indefinitely, allowing for the precise determination of the drug's physical location and its steric interaction with the channel's gating machinery.

Key Differentiators
FeatureBenzocaine (Free Drug)Benzocaine-MTS (Tethered Probe)
Binding Mechanism Non-covalent (Hydrophobic/Van der Waals)Covalent (Disulfide bond formation)
Reversibility Fully Reversible (Washout < 1s)Irreversible (Requires reducing agent to reverse)
State Dependence Preferentially binds Inactivated StateModifies accessible Cys (State-dependent accessibility)
Primary Use Clinical Anesthesia / Pharmacological ControlSCAM (Substituted Cysteine Accessibility Method)
Kinetics Fast

/ Fast

Rate determined by chemical modification (

)

Mechanism of Action

Benzocaine: The Hydrophobic Pathway

Benzocaine (

  • Effect: It stabilizes the inactivated state of the channel.[1][2][3] Because it lacks a charged amine tail, it exhibits minimal voltage-dependent block compared to lidocaine and shows little use-dependence (accumulation of block with repetitive pulsing) due to its rapid dissociation.

Bz-MTS: Covalent Tethering

Bz-MTS consists of a benzocaine moiety linked to a methanethiosulfonate (MTS) group. It is used in conjunction with site-directed mutagenesis where a native residue (e.g., F1764 in


  • Reaction:

    
    
    
  • Effect: Once tethered, the benzocaine moiety is permanently held in the binding pocket. This causes a permanent hyperpolarizing shift in steady-state inactivation and dramatically slows recovery from inactivation, effectively "locking" the channel in a drug-modified state.

Mechanistic Diagram (DOT)

The following diagram illustrates the difference between the diffusive access of Benzocaine and the covalent anchoring of Bz-MTS.

Mechanismcluster_membraneLipid Bilayer / Channel PoreNavNaV Channel(Open/Inactivated)SiteLA Receptor Site(Phe1764/1579)Nav->SiteNav_CysNaV Mutant(Cys Substituted)Nav_Cys->SiteComplex_RevReversible Block(Fast Exchange)Site->Complex_RevEquilibriumComplex_IrrTethered Block(Covalent)Site->Complex_IrrIrreversibleModificationBenzocaineBenzocaine(Neutral)Benzocaine->NavDiffusion (Hydrophobic)Benzocaine->SiteBindBzMTSBz-MTS(Reactive)BzMTS->Nav_CysAccess (Hydrophilic)BzMTS->SiteReaction (-SH)Complex_Rev->SiteWashoutComplex_Irr->SiteDTT (Reduction)

Caption: Comparison of reversible binding equilibrium (Benzocaine) versus irreversible covalent modification (Bz-MTS) at the Local Anesthetic binding site.

Experimental Data & Performance Comparison

The following data summarizes the effects observed in cardiac sodium channels (

Quantitative Summary
MetricBenzocaine (500

M)
Bz-MTS (Tethered at F1579C)
Steady-State Inactivation (

shift)

to

mV (Hyperpolarizing)

to

mV (Hyperpolarizing)
Recovery from Inactivation (

)
Minimal change (Fast)Increased 10-100x (Very Slow)
Use-Dependence (10 Hz) Negligible (< 10%)N/A (Block is tonic after reaction)
Washout Time < 1 secondInfinite (requires reducing agent)
Interpretation
  • Affinity vs. Efficacy: Free benzocaine has low affinity (

    
    ). However, when Bz-MTS is tethered, the local concentration is effectively infinite. The dramatic shift in inactivation voltage (
    
    
    ) confirms that the "benzocaine" molecule, when held in place, is sufficient to induce the inactivated conformation of the channel.
  • Structural Validation: If Bz-MTS fails to block a specific Cys-mutant, it indicates that the residue is either not accessible or not part of the binding pocket, providing structural validation of the pore geometry.

Experimental Protocols

Protocol A: Reversible Block (Benzocaine)

Objective: Determine the concentration-response and voltage-dependence of free benzocaine.

  • Preparation: Express

    
     channels (e.g., in Xenopus oocytes or HEK293 cells).
    
  • Solutions:

    • Control: Standard Extracellular Solution (e.g., 140 mM NaCl, 5 mM KCl, etc.).

    • Drug: Dissolve Benzocaine in DMSO (stock) and dilute to 0.1–1.0 mM in Control solution.

  • Voltage Clamp Protocol:

    • Hold at

      
       mV.[1][2]
      
    • Step 1 (Activation): Depolarize to

      
       mV for 50 ms to measure peak current.
      
    • Step 2 (Inactivation): Apply prepulses from

      
       mV to 
      
      
      mV (500 ms) followed by a test pulse to
      
      
      mV.
  • Application: Perfusion of Drug solution.[2][3] Wait 1-2 minutes for equilibrium.

  • Analysis: Plot normalized current (

    
    ) vs. Voltage. Calculate 
    
    
    for inactivation.
Protocol B: Covalent Tethering (Bz-MTS)

Objective: Map the binding site by covalently anchoring Bz-MTS to a Cysteine mutant.

  • Preparation: Express Mutant

    
     (e.g., F1579C). Critical:  Pre-treat cells with DTT (0.5 mM) for 10 min to ensure cysteines are reduced, then wash thoroughly.
    
  • Baseline Recording: Run a steady-state inactivation protocol (as above) to establish the baseline

    
    .
    
  • MTS Application (The Modification Pulse):

    • Apply Bz-MTS (typically 100

      
      M to 1 mM) in the bath.
      
    • Protocol: Apply repeated depolarizing pulses (e.g., 1 Hz) to cycle the channel. Note: Some residues are only accessible in the Open or Inactivated state.

    • Monitor peak current.[3][4] A decay in peak current often indicates modification (if the tethered drug blocks the pore).

  • Washout: Wash with drug-free solution for 5-10 minutes.

    • Validation: If the current does not recover, the modification is covalent.

  • Post-Modification Characterization:

    • Run the steady-state inactivation protocol again.

    • Result: A permanent leftward shift in the inactivation curve confirms the drug is tethered and stabilizing the inactivated state.

  • Reversal (Optional): Apply 2-mercaptoethanol or DTT to cleave the disulfide bond. The parameters should return to baseline.

Workflow Diagram (DOT)

WorkflowStartStart: Cys-Mutant ExpressionReduce1. Reduce with DTT(Ensure free -SH)Start->ReduceBaseline2. Record Baseline(Inactivation V1/2)Reduce->BaselineApply3. Apply Bz-MTS(Pulse to expose site)Baseline->ApplyWash4. Washout Free Drug(>5 mins)Apply->WashTest5. Test ReversibilityWash->TestResult_RevCurrent Recovers:No Reaction/No AccessTest->Result_RevReversibleResult_IrrCurrent Stable (Blocked):Covalent TetheringTest->Result_IrrIrreversibleCharacterize6. Characterize Tethered State(Shift in V1/2, Recovery Tau)Result_Irr->Characterize

Caption: Experimental workflow for validating covalent tethering of Bz-MTS to sodium channels.

References

  • Li, R. A., Tsushima, R. G., Himmeldirk, K., Dime, D. S., & Backx, P. H. (1999). Local Anesthetic Anchoring to Cardiac Sodium Channels: Implications Into Tissue-Selective Drug Targeting. Circulation Research, 85(4), 336-343.

  • Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology, 69(4), 497-515.

  • Gingrich, K. J., Beardsley, D., & Yue, D. T. (1993). Ultra-deep blockade of Na+ channels by a quaternary ammonium ion: catalysis by a transition-intermediate state? The Journal of Physiology, 471, 319–339.

  • Ragsdale, D. S., McPhee, J. C., Scheuer, T., & Catterall, W. A. (1994). Molecular determinants of state-dependent block of Na+ channels by local anesthetics.[2] Science, 265(5179), 1724-1728.

Comparative Analysis of MTS Reagents in SCAM: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Substituted Cysteine Accessibility Method (SCAM) remains the gold standard for mapping the topology and pore dimensions of ion channels and transporters in a native, functional state. While the concept is elegant—replace a residue with cysteine and probe it with a sulfhydryl-specific reagent—the success of the experiment hinges entirely on the selection of the correct Methanethiosulfonate (MTS) reagent.

This guide moves beyond basic definitions to provide a comparative analysis of the three primary MTS reagents (MTSEA, MTSET, and MTSES).[1] It focuses on their physicochemical constraints, reaction kinetics, and specific utility in defining the electrostatic and steric environment of membrane proteins.

Part 1: The Mechanistic Basis of SCAM

To interpret SCAM data, one must understand the specific chemistry driving the modification. MTS reagents are not simple blockers; they are covalent modifiers that form mixed disulfides.

The Reaction Mechanism

The reaction is a thiol-disulfide exchange . The ionized thiolate anion (


) of the introduced cysteine attacks the sulfur atom of the methanethiosulfonate group.
  • Nucleophilic Attack: The cysteine thiolate attacks the central sulfur of the MTS reagent.

  • Leaving Group Expulsion: The sulfinic acid group (methanesulfinate) is released.

  • Disulfide Formation: A mixed disulfide is formed, tethering the charged headgroup of the MTS reagent to the protein.

Key Insight: Because the reaction requires the thiolate (


) form, the reactivity is pH-dependent. Cysteines in a basic environment (or with a lowered pKa due to local electrostatics) will react significantly faster.
Diagram 1: The SCAM Experimental Workflow

A logical flow from mutagenesis to functional validation.

SCAM_Workflow Gene Target Gene (WT) Mutagenesis Site-Directed Mutagenesis (Cys) Gene->Mutagenesis Expression Expression System (Xenopus/HEK293) Mutagenesis->Expression Baseline Baseline Recording (Current/Flux) Expression->Baseline MTS_App MTS Reagent Application Baseline->MTS_App + Reagent Wash Washout (Buffer) MTS_App->Wash 1-5 min Analysis Functional Delta (Inhibition/Activation) Wash->Analysis

Caption: Standardized workflow for functional SCAM analysis in electrophysiology.

Part 2: The Reagent Landscape (Comparative Analysis)

Selecting the wrong reagent is the most common cause of false positives (due to unexpected permeability) or false negatives (due to steric hindrance).

MTSEA (2-Aminoethyl methanethiosulfonate)[1][2]
  • The "Trojan Horse": MTSEA is small and positively charged.[2] However, because it contains a primary amine, it exists in equilibrium between a charged (

    
    ) and uncharged (
    
    
    
    ) state. The uncharged fraction can cross the lipid bilayer, allowing MTSEA to label intracellular cysteines even when applied extracellularly.
  • Best Use: Probing narrow constrictions (due to small size) or when topology is already known.

  • Critical Risk: High hydrolysis rate; significant membrane permeability complicates topology assignment.

MTSET (2-(Trimethylammonium)ethyl methanethiosulfonate)[1][4]
  • The "Topo-Mapper": MTSET carries a permanent positive charge (quaternary ammonium). It is strictly membrane-impermeant. If MTSET applied extracellularly modifies a residue, that residue is unequivocally extracellular or within the pore.

  • Best Use: Topology mapping (identifying extracellular loops), pore accessibility studies.

  • Critical Risk: Bulkier than MTSEA; may fail to access deep/narrow crevices that MTSEA can reach.

MTSES (2-Sulfonatoethyl methanethiosulfonate)[1]
  • The "Electrostatic Probe": Negatively charged. Used in tandem with MTSET to determine the electrostatic selectivity of a channel pore.

  • Best Use: Confirming if a pore is cation-selective (MTSES might not block, or might attract cations) vs anion-selective.

  • Critical Risk: Slower reaction rate with cysteines in negative electrostatic environments (repulsion).

Comparative Data Table
FeatureMTSEA MTSET MTSES
Charge +1 (pH dependent)+1 (Permanent)-1 (Permanent)
Headgroup Primary AmineQuaternary AmineSulfonate
Membrane Permeability High (Passes bilayer)Negligible (Impermeant)Negligible (Impermeant)
Approx. Size (Volume) ~113 ų (Small)~173 ų (Bulky)~140 ų (Medium)
Hydrolysis

(pH 7)
~10–12 min~10–15 min~20 min (Functional)*
Primary Application Deep pore mappingTopology assignmentElectrostatic mapping

*Note: While some literature (Karlin, 1998) cites MTSES half-life as ~370 min, practical bench experience suggests treating it as unstable (20 min window) ensures reproducibility.

Part 3: Critical Performance Factors

Hydrolysis & Stability

MTS reagents are notoriously unstable in aqueous solution. They hydrolyze to form the corresponding sulfinic acid and methanol/ethanol.

  • MTSEA is the most volatile. At pH 7.5, significant degradation occurs within 10 minutes.[3]

  • Protocol Adjustment: Never prepare stock solutions in aqueous buffer. Dissolve powder in DMSO or water immediately before application.[1][2][4] Discard any solution older than 15 minutes.

Steric Accessibility vs. Electrostatics

A lack of effect with MTSET does not prove a residue is buried; it may simply be sterically restricted.

  • Strategy: If MTSET fails, try MTSEA. If MTSEA works but MTSET doesn't, the residue is likely in a narrow crevice or "behind" a constriction < 6 Å wide.

Diagram 2: Reagent Selection Logic

A decision matrix for experimental design.

Reagent_Selection Start Goal of Experiment Topo Map Topology (In vs Out) Start->Topo Pore Probe Pore Geometry Start->Pore Charge Probe Electrostatics Start->Charge Use_MTSET Use MTSET (Impermeant) Topo->Use_MTSET Strictly Extracellular Pore->Use_MTSET Wide Vestibule Use_MTSEA Use MTSEA (Small, Permeable) Pore->Use_MTSEA Narrow Region Use_MTSES Use MTSES (Negative Charge) Charge->Use_MTSES Check Anion/Cation Pref

Caption: Decision tree for selecting the optimal MTS reagent based on structural questions.

Part 4: Validated Experimental Protocol

Context: Two-Electrode Voltage Clamp (TEVC) on Xenopus oocytes expressing a Cys-substituted ion channel.

Reagents Preparation[1][2][4][7]
  • Stock: Weigh out MTS powder. Keep desiccated at -20°C.

  • Vehicle: Use anhydrous DMSO if possible, or high-purity water.

  • Working Solution: Dilute to 2.5 mM (MTSEA/MTSET) or 10 mM (MTSES) in recording buffer immediately before perfusion.

Step-by-Step Workflow
  • Baseline Stabilization:

    • Clamp oocyte (e.g., -60 mV).

    • Establish stable baseline current with agonist (if ligand-gated) or voltage protocol.

    • Criterion: Current run-down must be <5% over 2 minutes.

  • Control Application (The "Dead" Cys):

    • Apply MTS reagent to a Wild-Type (WT) or Cys-less background channel.

    • Validation: There should be NO shift in current. If WT current shifts, the reagent is reacting with native cysteines or acting as a non-covalent blocker.

  • Reagent Application:

    • Perfuse MTS reagent for 1 to 3 minutes .

    • Note: For MTSEA, limit exposure to <2 minutes to minimize trans-membrane crossing if topology is the goal.

  • Washout:

    • Wash with standard buffer for 5–10 minutes.

    • Observation: SCAM modifications are covalent. The effect (inhibition or activation) should persist after washout. If the current recovers, it was a non-covalent block, not a SCAM reaction.

  • Reversal (Optional Validation):

    • Apply DTT (10 mM) for 5 minutes.

    • Result: DTT should reduce the disulfide bond, removing the MTS moiety and restoring the current to baseline (unless the modification caused irreversible structural collapse).

Part 5: Data Interpretation & Troubleshooting

Interpreting "No Effect"

If applying MTSET yields no change in current:

  • Scenario A: The residue is buried (inaccessible).

  • Scenario B: The residue is accessible, but the modification does not alter channel function (silent hit).

    • Solution: Use a fluorescent MTS reagent (MTS-TAMRA) or a biotinylated MTS reagent followed by Western blot to confirm physical accessibility.

The "Leak" Phenomenon

MTSEA can cause non-specific leak currents in oocytes at high concentrations (>5 mM). Always compare the leak current (holding current) before and after application.

References
  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[1][5] Methods in Enzymology, 293, 123–145. Link

  • Holmgren, M., et al. (1996). The intracellular loop of Shaker potassium channels: a target for cytoplasmic reagents. Neuropharmacology, 35(7), 797-804. Link

  • BenchChem Technical Support. (2025). Methanethiosulfonate (MTS) Reagents: An In-depth Technical Guide. Link

  • Biotium. (n.d.). MTSET and MTSES Product Information Sheets. Link

Sources

Charged vs. Uncharged MTS Reagents for Channel Mapping: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Substituted Cysteine Accessibility Method (SCAM) remains the gold standard for mapping the topology, pore structure, and gating conformational changes of ion channels. The success of SCAM relies entirely on the strategic selection of Methanethiosulfonate (MTS) reagents.

This guide compares charged (hydrophilic) and uncharged (lipophilic) MTS reagents. The core distinction lies not just in their charge, but in their membrane permeability and electrostatic impact .

  • Charged reagents (MTSET, MTSES) are generally membrane-impermeable and are used to map solvent-accessible residues and introduce electrostatic clashes to verify pore location.

  • Uncharged reagents (MMTS) are membrane-permeable and serve as critical controls for buried residues or intracellular domains.

The Reagent Landscape: Technical Specifications

The following table summarizes the physicochemical properties of the standard MTS toolkit.

Table 1: Comparative Properties of MTS Reagents[1]
ReagentFull NameCharge (pH 7.4)Membrane PermeabilityApprox. Size (Diameter)Reaction Rate (

, M

s

)
Primary Application
MTSET [2-(Trimethylammonium)ethyl] MTS+1 Impermeable ~6 ÅHigh (~

)
Mapping extracellular pore residues; electrostatic blockage.
MTSES Sodium (2-sulfonatoethyl) MTS-1 Impermeable ~6 ÅModerateMapping pore residues; probing cation selectivity filters.
MTSEA 2-Aminoethyl MTS+1 Permeable *~5 ÅHighCaution: Can cross membranes in uncharged amine form. Used for small crevices.
MMTS Methyl MTS0 Permeable ~3 ÅLow-ModerateBlocking buried/intracellular Cys; "Silent" modification control.

*Note on MTSEA: Although positively charged, MTSEA has a pKa ~8-10. At physiological pH, a fraction exists as the uncharged amine, allowing it to slowly cross membranes and label intracellular cysteines, potentially yielding false positives for extracellular accessibility.

Mechanism of Action & Experimental Logic[2][3]

MTS reagents react specifically with the thiolate anion (


) of cysteine residues to form a mixed disulfide bond.[1] This reaction is highly specific and virtually irreversible under non-reducing conditions.
The Electrostatic/Steric Readout

The binding of an MTS reagent alters channel function (current amplitude or gating kinetics). The nature of this alteration depends on the reagent type:

  • Charged Reagents (MTSET/MTSES):

    • Steric Block: The bulky headgroup physically occludes the pore, reducing single-channel conductance.

    • Electrostatic Repulsion: A positively charged reagent (MTSET) in a cation channel pore will repel cations, causing a profound reduction in current (or changes in rectification) due to electrostatic repulsion.

  • Uncharged Reagents (MMTS):

    • Silent Modification: Because MMTS is small and neutral, it often modifies a cysteine without significantly altering ion flow.

    • Validation Strategy: Pre-block with MMTS. If the channel remains functional but becomes insensitive to subsequent MTSET application, the residue is accessible but not sterically critical.

Visualization: The SCAM Decision Logic

The following diagram illustrates the logical flow for determining residue topology using charged vs. uncharged reagents.

SCAM_Logic Start Mutant Channel (Cys-substituted) Apply_Charged Apply Charged MTS (Extracellular) Start->Apply_Charged Effect_Yes Functional Effect Observed? (Current Block/Shift) Apply_Charged->Effect_Yes Res_Surface Residue is Extracellular & Pore Lining Effect_Yes->Res_Surface Yes Apply_Permeable Apply Permeable MTS (MMTS) Effect_Yes->Apply_Permeable No Effect_Perm Functional Effect? Apply_Permeable->Effect_Perm Competition Competition Assay: 1. Apply MMTS 2. Wash 3. Apply Charged MTS Effect_Perm->Competition No (Silent?) Res_Intra Residue is Intracellular or Lipid Accessible Effect_Perm->Res_Intra Yes Comp_Result Did MMTS prevent Charged MTS effect? Competition->Comp_Result Res_Buried Residue is Buried/Inaccessible Comp_Result->Res_Buried No (Neither bound) Comp_Result->Res_Intra Yes (MMTS bound)

Caption: Logic flow for determining residue accessibility. Competition assays with MMTS distinguish between inaccessible residues and those accessible but functionally silent.

Validated Experimental Protocol

Trustworthiness Check: This protocol includes mandatory "Health Checks" to ensure data validity. MTS reagents hydrolyze rapidly; failure to control for this leads to false negatives.

Phase 1: Reagent Preparation
  • Storage: Store solid MTS reagents at -20°C with desiccant.

  • Solubilization:

    • MTSET/MTSES: Dissolve in distilled water. Do not use buffer yet. Keep on ice.

    • MMTS: Dissolve in DMSO.

  • Timing: Prepare stock solutions (e.g., 100 mM) immediately before use. Dilute into the recording chamber buffer only seconds before application.

    • Critical: MTSET half-life is <15 min at pH 7.4.

Phase 2: The "Protection" Assay (Self-Validating)

To prove a residue is in the pore/binding site, use a ligand protection assay.

  • Baseline Recording: Establish stable current (I_control) in the Cys-mutant channel.

  • Test Application: Apply MTSET (1 mM) for 2 minutes.

  • Measurement: Wash out. Measure Current (I_mod). Calculate Inhibition =

    
    .
    
  • Protection Control (Separate Cell):

    • Pre-saturate the channel with a known pore blocker or high-affinity ligand.

    • Apply MTSET in the presence of the ligand.

    • Wash out both.

    • Result: If the current is preserved, the ligand physically protected the cysteine, confirming its location in the binding site.

Phase 3: Topology Verification (Membrane Integrity)

To confirm a residue is intracellular:

  • Apply MTSET extracellularly. Result should be No Effect .

  • Apply MMTS (permeable) extracellularly. Result should be Effect (or block of subsequent modification).

  • Validation: If MTSET has an effect, the residue is extracellular OR your cell membrane is leaky. Use a wild-type control (no Cys) to rule out non-specific leak.

Critical Analysis: When to Use Which?

Scenario A: Mapping the Selectivity Filter

Choice: Charged (MTSET/MTSES)

  • Reasoning: You need to introduce a strong electrostatic perturbation. If a residue lines a cation-selective pore, placing a positive charge (MTSET) there should obliterate conductance. Placing a negative charge (MTSES) might have little effect or even increase conductance (by attracting cations).

Scenario B: Determining Transmembrane Topology

Choice: Pairing MTSET vs. MTSEA/MMTS

  • Reasoning: If a residue reacts with MTSEA (permeable) but not MTSET (impermeable), it is likely intracellular or deep within a crevice too narrow for the bulky MTSET.

  • Warning: Always verify membrane integrity. High concentrations of MTS reagents can destabilize membranes.

Scenario C: "Silent" Residues

Choice: MMTS Competition

  • Reasoning: Many pore residues are accessible but not critical for ion flow. Modifying them with small MMTS won't change the current. To prove they are accessible, modify with MMTS first, then apply MTSET. If MTSET fails to block the current (where it usually would), the site was already occupied by MMTS.

Pathway Visualization: MTS Reaction Cycle

Reaction_Cycle Cys Cysteine (-SH) Ionized Thiolate (-S⁻) Cys->Ionized pH > pKa Transition Transition State Ionized->Transition + MTS MTS MTS Reagent (R-S-SO2-CH3) MTS->Transition Product Mixed Disulfide (Protein-S-S-R) Transition->Product Leaving Sulfinic Acid (Leaving Group) Transition->Leaving

Caption: The chemical mechanism of SCAM. The reaction requires the cysteine to be in the ionized thiolate form (-S⁻), which is favored in aqueous, pore-lining environments.

References

  • Karlin, A., & Akabas, M. H. (1998).[2][1][3] Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. Link

  • Stauffer, D. A., & Karlin, A. (1994).[1] Electrostatic potential of the acetylcholine binding sites in the nicotinic receptor probed by reactions of binding-site cysteines with charged methanethiosulfonates. Biochemistry, 33(22), 6840–6849. Link

  • Holmgren, M., Liu, Y., Xu, Y., & Yellen, G. (1996). On the use of thiol-modifying agents to determine channel topology.[2][4][5] Neuropharmacology, 35(7), 797–804. Link

  • Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992). Acetylcholine receptor channel structure probed in Xenopus oocytes. Science, 258(5080), 307–310. Link

  • Biotium. (n.d.). MTSET Product Information & Protocols. Link

Sources

Safety Operating Guide

Benzocaine Methanethiosulfonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Disposal Protocol for Benzocaine Methanethiosulfonate (Bz-MTS)

Executive Summary & Scientific Context

This compound (Bz-MTS) is a specialized thiol-reactive reagent used primarily in Substituted Cysteine Accessibility Method (SCAM) studies to probe the pore dimensions and structural dynamics of ion channels (e.g., GABA-A, sodium channels).

Unlike standard bench chemicals, Bz-MTS possesses a dual-hazard profile:

  • The Methanethiosulfonate (MTS) Moiety: A highly reactive electrophile designed to form mixed disulfides with cysteine sulfhydryls (

    
    ). Upon hydrolysis or reaction, it releases methanesulfinic acid , creating a potential acidity hazard in waste containers.
    
  • The Benzocaine Core: A local anesthetic acting as a sodium channel blocker. It is a skin sensitizer , an aquatic toxin , and can induce methemoglobinemia if absorbed in significant quantities.

Operational Directive: Do not treat Bz-MTS as generic "organic waste." Its disposal requires a protocol that neutralizes its alkylating potential (quenching) and manages its environmental toxicity (segregation).[1]

Immediate Safety Assessment

Before handling waste, verify the state of the material.

ParameterHazard SpecificationCritical Action
Reactivity High affinity for free thiols; hydrolyzes in water to release acid.Keep Dry until ready for quenching.
Toxicity Skin/Eye Irritant; Potential Allergen (Benzocaine).[2][3]Double Glove (Nitrile) & Safety Goggles.
Environmental Toxic to aquatic life with long-lasting effects (H411).[3][4]Zero Drain Disposal . All waste must be captured.
Stability Thermally unstable; moisture sensitive.Store waste in vented caps initially if reaction is occurring.

The "Self-Validating" Disposal Protocol

This protocol is designed to chemically deactivate the reagent before it enters the central waste stream, reducing the risk of unexpected exothermic reactions in bulk waste drums.

Step 1: Chemical Quenching (Deactivation)

Why this matters: Disposing of active alkylating agents into a community waste drum is negligent. It risks reacting with other thiols in the waste, generating heat or toxic byproducts.

Reagents Needed:

  • L-Cysteine or Dithiothreitol (DTT) (in 5-10 fold molar excess).

  • Phosphate Buffered Saline (PBS) or 100 mM Tris-HCl (pH 7.0–8.0).

Procedure:

  • Dissolve: If Bz-MTS is solid, dissolve it in a minimal amount of DMSO or Ethanol.

  • Quench: Slowly add the Bz-MTS solution to the Cysteine/DTT solution .

    • Mechanism:[5][6][7][8] The free thiol (Cysteine) attacks the MTS sulfur, displacing methanesulfinic acid and forming a stable disulfide (Bz-S-S-Cys).

    • Reaction:

      
      
      
  • Neutralize: The reaction releases acid. Check pH. If

    
    , neutralize with dilute NaOH or Sodium Bicarbonate until pH is neutral (6–8).
    
  • Wait: Allow the mixture to stand for 30 minutes at room temperature to ensure complete consumption of the MTS group.

Step 2: Waste Segregation & Packaging

Once quenched, the solution contains a stable disulfide and benzocaine derivatives. It is no longer a reactive alkylator but remains a toxic organic chemical.

  • Solid Waste (Contaminated tips, tubes, dry powder):

    • Place in a clear, 6-mil polyethylene bag.

    • Label as "Hazardous Solid Waste - Toxic (Benzocaine)."

    • Note: Do not autoclave this waste (potential volatilization of toxic organics).

  • Liquid Waste (Quenched reaction mixture):

    • Pour into a dedicated amber glass or HDPE waste container.

    • Stream Classification: "Non-Halogenated Organic Waste" (unless your specific Bz-MTS salt contains chloride/bromide, in which case use "Halogenated").

    • Labeling: Must list "Benzocaine," "Methanesulfinic acid," and "DMSO/Ethanol."

Step 3: Final Disposal Path
  • Method: High-temperature incineration with flue gas scrubbing (to capture sulfur oxides).

  • Regulatory Status: Benzocaine is not typically a P-listed or U-listed waste under RCRA (40 CFR 261.33) by default, but it exhibits toxicity characteristics. Always characterize as Hazardous Waste .

Workflow Visualization

The following diagram illustrates the decision logic for disposing of Bz-MTS, ensuring no active reagent enters the final waste stream.

BzMTS_Disposal Start Waste Generation (Bz-MTS) StateCheck State Assessment Start->StateCheck SolidWaste Solid Waste (Tips, Vials, Powder) StateCheck->SolidWaste Dry/Contaminated LiquidWaste Liquid Waste (Active Solution) StateCheck->LiquidWaste Solution Bagging Double Bag (6-mil poly) Label: Toxic Solid SolidWaste->Bagging QuenchStep Quench Protocol Add 10x Excess Cysteine/DTT Wait 30 mins LiquidWaste->QuenchStep Deactivate Reactivity Neutralize Neutralize pH Target pH 6-8 QuenchStep->Neutralize Buffer Acid Bottle Solvent Waste Container Label: Toxic Organic/Sulfur Neutralize->Bottle Pickup EHS / HazMat Pickup (Incineration) Bagging->Pickup Bottle->Pickup

Figure 1: Decision tree for the safe deactivation and segregation of this compound waste.

Regulatory & Compliance Reference Table

Use the data below to complete your hazardous waste tags.

FieldEntry DataRationale
Chemical Name This compound (in DMSO/Ethanol)Full disclosure of active agent and solvent.
Hazards Toxic, Irritant, SensitizerCovers Benzocaine (Tox) and MTS (Irritant).
RCRA Characteristics Toxicity (D000), Ignitability (D001 - if in solvent)Standard EPA classifications [1].
Waste Code Non-Halogenated Organic (Check salt form)Sulfur is present, but usually grouped with organics unless halogen counterions exist.
CAS Number 94-09-7 (Benzocaine base)Use base CAS if specific derivative CAS is unavailable, note "Derivative".

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment. Washington, D.C. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Management of Specific Classes of Chemicals. Available at: [Link]

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123–145. (Context for MTS reagent reactivity and quenching). Available at: [Link]

Sources

Personal protective equipment for handling Benzocaine Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Benzocaine Methanethiosulfonate (Benzocaine-MTS) is not merely a "chemical irritant"; it is a highly specific thiol-reactive probe designed for Cysteine Scanning Mutagenesis (SCAM).

The Safety Paradox: The very property that makes this reagent valuable—its ability to rapidly and covalently modify cysteine residues in ion channels—is what makes it biologically hazardous to the researcher.

  • Mechanism: It reacts with free sulfhydryl groups (-SH) on cysteine residues to form a mixed disulfide, releasing methanesulfinic acid.

  • Biological Risk: Upon inhalation or skin contact, it does not distinguish between your target protein and the keratin or mucosal proteins in your body. It will modify them, potentially leading to severe irritation, chemical burns, or irreversible sensitization (haptenization).

This guide treats the handling of Benzocaine-MTS as a contained, self-validating workflow to ensure zero exposure.

Hazard Identification & Risk Assessment

Hazard ClassSpecific RiskCausality
Respiratory High (Dust)The solid powder is micron-sized and easily aerosolized. Inhalation leads to immediate reaction with mucosal cysteines.
Dermal High (Absorption)Benzocaine is a known sensitizer. The MTS moiety increases reactivity. Transdermal absorption can lead to systemic sensitization.
Chemical Moisture SensitiveHydrolyzes rapidly in water/humid air, releasing acidic byproducts and degrading reagent purity.

Personal Protective Equipment (PPE) Matrix

Core Directive: Treat all solid manipulation as a "Dust Hazard" and all liquid manipulation as a "Permeation Hazard."

PPE CategoryStandard RequirementTechnical Justification
Hand Protection Double Nitrile Gloves (min 5 mil outer)Why Double? Methanethiosulfonates can permeate thin nitrile. The inner glove provides a "time buffer" to doff the outer glove upon contamination. Critical: If handling stock solutions (>100 mM), use Silver Shield/Laminate liners.
Respiratory Fume Hood (Face Velocity: 80-100 fpm)Self-Validating Step: Tape a Kimwipe strip to the sash. If it is not pulled inward at a 45° angle, the hood is unsafe. Do not proceed.
Eye Protection Chemical Goggles (Not Safety Glasses)Powder drift can bypass side shields. Goggles form a seal against reactive dusts.
Body Lab Coat (Buttoned) + Tyvek Sleeves Wrist gaps are the most common exposure point. Tyvek sleeves bridge the glove-to-coat gap.

Operational Protocol: Step-by-Step

Phase 1: Pre-Operational Prep (The Thaw)
  • Context: Benzocaine-MTS is stored at -20°C. Opening a cold vial introduces atmospheric water, causing hydrolysis.

  • Protocol:

    • Remove vial from freezer.

    • Place in a desiccator or leave on the bench for 30 minutes to reach room temperature.

    • Validation: Wipe the exterior. If condensation is present, do not open . Wait until dry.

Phase 2: Weighing & Solubilization (The Critical Zone)
  • Solvent: Anhydrous DMSO is the standard vehicle. Avoid water/buffers until the final reaction step.

Workflow Diagram:

HandlingWorkflow Start Start: Vial at -20°C Equilibrate Equilibrate to RT (30 mins in Desiccator) Start->Equilibrate Check Check for Condensation Equilibrate->Check Check->Equilibrate Wet Weigh Weigh inside Fume Hood (Static Gun Recommended) Check->Weigh Dry Solubilize Add Anhydrous DMSO (Create Stock) Weigh->Solubilize Minimize Dust Aliquot Aliquot & Flash Freeze (Single Use Vials) Solubilize->Aliquot

Figure 1: Safe handling workflow emphasizing moisture control and dust containment.

Phase 3: Handling the Solution
  • Engineering Control: Work strictly inside the fume hood.

  • Technique: Use positive displacement pipettes if available to prevent dripping of high-concentration stock.

  • Spill Response: If stock solution drops on the glove, change the outer glove immediately . Do not wait for a burning sensation.

Disposal & Deactivation Strategy

Crucial Rule: Never dispose of reactive MTS reagents directly into the waste stream. Unreacted thiol-blockers can react with other waste constituents (e.g., mercaptoethanol, DTT) in the drum, causing exothermic reactions or pressure buildup.

The Quench Protocol

Before disposal, you must chemically destroy the reactive MTS group.

  • Prepare Quench Buffer: 100 mM Cysteine or Glutathione in water (pH 7-8).

  • Reaction: Add excess Quench Buffer to the Benzocaine-MTS waste.

    • Ratio: At least 5:1 (Quench:MTS) molar ratio.

    • Time: Allow to sit for 15 minutes. The MTS will react with the free thiol in the buffer, becoming inert.

  • Disposal: The neutralized solution can now be placed in the Aqueous Hazardous Waste container.

Disposal Logic Diagram:

DisposalLogic Waste Benzocaine-MTS Waste (Solid or Liquid) Type Identify State Waste->Type Solid Solid Waste (Tips, Vials) Type->Solid Liquid Liquid Waste (Stock/Reaction) Type->Liquid Bag Double Bag (Clear) Label: 'Toxic Solid' Solid->Bag Quench Add Excess Cysteine/Glutathione (Wait 15 mins) Liquid->Quench Neutralize Reactivity Stream Aqueous Hazardous Waste Quench->Stream

Figure 2: Cradle-to-grave waste management ensuring chemical inertness before final disposal.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes.[1] Hold eyelids open. Do not rub. The powder is abrasive and reactive.

  • Skin Contact: Wash with soap and water.[1] Do not use alcohol (ethanol/isopropanol) to wash skin; this may enhance permeation of the benzocaine moiety.

  • Spill (Powder): Cover with wet paper towels (to prevent dust), then wipe up. Treat the waste as hazardous.

References

  • Spectrum Chemical. (2022).[1][2] Safety Data Sheet: Benzocaine, USP. Retrieved from

  • Cayman Chemical. (2025).[3] Safety Data Sheet: Benzocaine. Retrieved from

  • Biotium. (n.d.). MTSES, MTSET, and MTSEA Protocols. Retrieved from

  • University of California, San Diego (UCSD). (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: Methanethiosulfonate Reagents. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzocaine Methanethiosulfonate
Reactant of Route 2
Reactant of Route 2
Benzocaine Methanethiosulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.